Intedanib-d3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuteriomethyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N5O4/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMDPSXJELVGJG-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Intedanib-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure of Intedanib-d3, a deuterated analog of Intedanib (also known as Nintedanib). This document will detail its molecular structure, physicochemical properties, and its relationship to the parent compound, Intedanib.
Introduction to Intedanib
Intedanib, marketed under trade names such as Ofev and Vargatef, is a small molecule tyrosine kinase inhibitor.[1] It is utilized in the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer.[2][3] Its mechanism of action involves the inhibition of multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[1][4] By blocking these signaling pathways, Intedanib interferes with processes crucial for the proliferation and migration of fibroblasts, which are key in the pathology of fibrotic diseases.[1]
Chemical Structure of this compound
This compound is an isotopically labeled version of Intedanib, where three hydrogen atoms have been replaced by deuterium atoms. This labeling is specifically on the methyl group attached to the piperazine moiety.
The IUPAC name for this compound is methyl 2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuteriomethyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate.[5]
The structural difference between Intedanib and this compound is the presence of three deuterium atoms on the terminal methyl group of the piperazine ring. This substitution increases the molecular weight of the compound slightly but does not significantly alter its chemical properties or biological activity. The primary application of this compound is as an internal standard in pharmacokinetic studies and other quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to accurately measure the concentration of Intedanib in biological samples.
Physicochemical Properties
The key physicochemical properties of Intedanib and this compound are summarized in the table below for direct comparison.
| Property | Intedanib | This compound |
| Molecular Formula | C₃₁H₃₃N₅O₄[2][6] | C₃₁H₃₀D₃N₅O₄ |
| Molecular Weight | 539.6 g/mol [2] | 542.6 g/mol [5] |
| CAS Number | 656247-17-5[2][4] | 1624587-84-3[5] |
| Appearance | Pale Yellow to Yellow Solid[] | Not specified, likely similar to Intedanib |
| Solubility | Soluble in DMSO[] | Not specified, likely similar to Intedanib |
Experimental Protocols
Detailed synthetic protocols for this compound are often proprietary to the manufacturers. However, the general methodology involves the use of a deuterated starting material in the synthesis process. For this compound, this would likely involve a deuterated methylating agent to introduce the trideuteriomethyl group onto the piperazine ring during the synthesis of the side chain, which is then coupled to the core indole structure.
General Workflow for Quantification using this compound as an Internal Standard:
Caption: Workflow for bioanalytical quantification using a stable isotope-labeled internal standard.
Visualization of the Chemical Structures
The following diagram illustrates the structural relationship between Intedanib and its deuterated analog, this compound, highlighting the location of the isotopic labeling.
Caption: Comparison of Intedanib and this compound structures.
References
- 1. Nintedanib | 656247-17-5 [chemicalbook.com]
- 2. Nintedanib | C31H33N5O4 | CID 135423438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nintedanib | Intedanib | triple vascular kinase inhibitor | TargetMol [targetmol.com]
- 5. This compound | C31H33N5O4 | CID 136242406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
In Vitro Mechanism of Action of Nintedanib: A Technical Guide
Introduction
Nintedanib is a potent small molecule, multi-targeted tyrosine kinase inhibitor. While this guide focuses on the in vitro mechanism of action of nintedanib, it is important to note that deuterated analogs such as nintedanib-d3 are often developed to improve pharmacokinetic properties. The fundamental in vitro mechanism of action, however, is expected to be identical to the non-deuterated parent compound. Nintedanib exerts its effects by competitively binding to the intracellular ATP-binding pocket of several receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs), thereby inhibiting their autophosphorylation and downstream signaling cascades.[1][2][3] This inhibition disrupts key cellular processes involved in fibrosis and angiogenesis.[1][4]
Core Mechanism: Multi-Tyrosine Kinase Inhibition
The primary in vitro mechanism of nintedanib is the inhibition of a specific set of tyrosine kinases, primarily:
-
Vascular Endothelial Growth Factor Receptors (VEGFR 1-3): Key drivers of angiogenesis.[5][6]
-
Fibroblast Growth Factor Receptors (FGFR 1-3): Involved in fibroblast proliferation and differentiation.[5][6]
-
Platelet-Derived Growth Factor Receptors (PDGFR α and β): Crucial for fibroblast proliferation, migration, and survival.[5][6]
In addition to these primary targets, nintedanib also demonstrates inhibitory activity against several non-receptor tyrosine kinases, including:
-
Src family kinases (Src, Lck, Lyn): Involved in various signaling pathways that can contribute to fibrotic processes.[6][7]
-
Fms-like tyrosine kinase-3 (FLT3): A receptor tyrosine kinase.[2][6]
This broad-spectrum inhibitory profile allows nintedanib to interfere with multiple pathological processes simultaneously.
Signaling Pathways Modulated by Nintedanib
Nintedanib's inhibition of multiple tyrosine kinases leads to the modulation of several downstream signaling pathways critical to the pathogenesis of fibrotic diseases.
1. Inhibition of Pro-Fibrotic Growth Factor Signaling
Nintedanib directly blocks the signaling initiated by key pro-fibrotic growth factors such as PDGF, FGF, and VEGF. By binding to the ATP-binding pocket of their respective receptors, nintedanib prevents receptor autophosphorylation, the initial step in signal transduction. This, in turn, inhibits the activation of downstream signaling cascades like the MAPK and Akt pathways, which are essential for fibroblast proliferation and survival.[1][3][6]
2. Modulation of TGF-β Signaling
Transforming growth factor-beta (TGF-β) is a central mediator of fibrosis. In vitro studies have shown that nintedanib can interfere with TGF-β signaling. This is achieved, in part, by inhibiting the tyrosine phosphorylation of the type II TGF-β receptor, which subsequently reduces the activation of downstream effectors like SMAD3 and p38 MAPK.[8] This leads to a decrease in the expression of extracellular matrix (ECM) proteins such as fibronectin and collagen.[8]
3. Inhibition of the FAK/ERK/S100A4 Signaling Pathway
Recent in vitro studies have identified the Focal Adhesion Kinase (FAK)/Extracellular signal-Regulated Kinase (ERK)/S100A4 signaling pathway as another target of nintedanib.[9][10] This pathway is implicated in fibroblast activation and migration. Nintedanib has been shown to suppress the activation of this pathway in human fetal lung fibroblasts (HFL-1) treated with TGF-β1.[9][10]
4. Induction of Senolytic Effect via STAT3 Inhibition
In vitro studies have also revealed that nintedanib can selectively induce apoptosis in senescent cells, a process known as a senolytic effect.[11] This is mediated through the inhibition of the JAK2/STAT3 signaling pathway.[11] By suppressing STAT3 phosphorylation, nintedanib triggers intrinsic apoptosis in senescent fibroblasts.[11]
Quantitative In Vitro Data
The inhibitory activity of nintedanib against various kinases has been quantified in numerous in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an inhibitor.
| Kinase Target | IC50 (nM) | Reference |
| VEGFR-1 | 34 | [12] |
| VEGFR-2 | 13 | [12] |
| VEGFR-3 | 13 | [12] |
| FGFR-1 | 69 | [12] |
| FGFR-2 | 37 | [12] |
| FGFR-3 | 108 | [12] |
| PDGFR-α | 59 | [12] |
| PDGFR-β | 65 | [12] |
| FLT-3 | 26 | [6] |
| Src | 156 | [6] |
| Lck | 209 | [6] |
| Lyn | 195 | [6] |
Experimental Protocols
1. Kinase Inhibition Assays
-
Objective: To determine the potency of nintedanib against specific tyrosine kinases.
-
Methodology: Kinase assays are typically performed using purified recombinant human kinases. The assay measures the ability of the kinase to phosphorylate a substrate in the presence of ATP. Nintedanib is added at various concentrations to determine its inhibitory effect. The amount of phosphorylation is quantified, often using methods like ELISA or radiometric assays. The IC50 value is then calculated from the dose-response curve.[1][12]
2. Cell Proliferation Assays
-
Objective: To assess the effect of nintedanib on the proliferation of relevant cell types, such as fibroblasts.
-
Methodology: Primary human lung fibroblasts are seeded in multi-well plates and treated with various concentrations of nintedanib. Proliferation is stimulated with a growth factor like PDGF. After a set incubation period, cell proliferation is measured using assays such as BrdU incorporation or MTT assay.[1]
3. Western Blotting for Signaling Pathway Analysis
-
Objective: To investigate the effect of nintedanib on the phosphorylation status of key signaling proteins.
-
Methodology: Cells (e.g., human lung fibroblasts) are treated with nintedanib for a specified time, followed by stimulation with a relevant growth factor (e.g., TGF-β). The cells are then lysed, and the proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., SMAD3, ERK, STAT3). A secondary antibody conjugated to an enzyme is then used for detection, typically via chemiluminescence.[8]
4. Extracellular Matrix Deposition Assays
-
Objective: To measure the effect of nintedanib on the production and deposition of ECM proteins.
-
Methodology: Fibroblasts are cultured and treated with nintedanib in the presence of a pro-fibrotic stimulus like TGF-β. The amount of specific ECM proteins, such as collagen and fibronectin, in the cell culture supernatant or cell lysate is then quantified using methods like ELISA or Western blotting.[8]
5. Experimental Workflow for In Vitro Analysis
The in vitro mechanism of action of nintedanib is characterized by its ability to inhibit multiple tyrosine kinases, leading to the disruption of key signaling pathways involved in fibroblast proliferation, migration, differentiation, and extracellular matrix deposition. This multi-targeted approach provides a strong rationale for its therapeutic efficacy in fibrotic diseases. The experimental protocols and quantitative data presented in this guide offer a comprehensive overview for researchers and drug development professionals working in this field.
References
- 1. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib | springermedizin.de [springermedizin.de]
- 5. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Novel Mechanisms for the Antifibrotic Action of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nintedanib alleviates pulmonary fibrosis in vitro and in vivo by inhibiting the FAK/ERK/S100A4 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nintedanib induces senolytic effect via STAT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triple Angiokinase Inhibitor Nintedanib Directly Inhibits Tumor Cell Growth and Induces Tumor Shrinkage via Blocking Oncogenic Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Intedanib-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Intedanib-d3, a deuterated analog of the potent tyrosine kinase inhibitor, Intedanib (Nintedanib). This document details a proposed synthetic pathway, experimental protocols, and methods for structural and purity analysis. The information is intended to support research and development activities involving this compound as a stable isotope-labeled internal standard for pharmacokinetic studies or as a therapeutic agent with potentially altered metabolic profiles.
Introduction
Intedanib is a small molecule inhibitor of multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). It is approved for the treatment of idiopathic pulmonary fibrosis and certain types of non-small cell lung cancer. The introduction of deuterium at the terminal N-methyl group of the piperazine moiety (this compound) can offer advantages in metabolic stability and is crucial for use as an internal standard in quantitative bioanalytical assays. This guide outlines the chemical synthesis and analytical characterization of this deuterated analog.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, culminating in the condensation of a deuterated amine intermediate with an indolinone core. The proposed synthetic workflow is depicted below.
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Note: The following protocols are adapted from established procedures for the synthesis of Intedanib and its analogs. Optimization of reaction conditions may be necessary.
Step 1-4: Synthesis of 4-(4-(Methyl-d3)piperazin-1-yl)aniline
A detailed protocol for a similar, non-deuterated intermediate can be found in the literature.[1][2] The key modification is the use of methyl-d3 iodide in the initial N-alkylation step.
Step 5: Synthesis of (Z)-Methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate
This intermediate can be synthesized from methyl 2-oxoindoline-6-carboxylate as described in various patents.[3]
Step 6: Final Condensation to Yield this compound
To a solution of (Z)-methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate in a suitable solvent such as methanol or a mixture of DMF and methanol, is added N-(4-aminophenyl)-N-methyl-2-(4-(methyl-d3)piperazin-1-yl)acetamide. The reaction mixture is heated to reflux for several hours. Upon completion, the mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and dried under vacuum to yield this compound as a solid.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
Physicochemical and Analytical Data
| Parameter | Specification |
| Chemical Name | (Z)-methyl 3-((4-(N-methyl-2-(4-(methyl-d3)piperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate |
| Molecular Formula | C₃₁H₃₀D₃N₅O₄ |
| Molecular Weight | 542.64 g/mol |
| Appearance | Yellow solid |
| Purity (HPLC) | >95% |
| Storage | +4°C |
Spectroscopic and Chromatographic Analysis
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural confirmation and determination of deuterium incorporation. | The spectrum should be consistent with the structure of Intedanib, with the notable absence or significant reduction of the signal corresponding to the N-methyl protons on the piperazine ring. |
| ¹³C NMR | Structural confirmation. | The spectrum should show the expected number of carbon signals. The signal for the deuterated methyl carbon will appear as a multiplet due to C-D coupling. |
| Mass Spectrometry (HRMS) | Confirmation of molecular weight and isotopic enrichment. | The high-resolution mass spectrum should show the [M+H]⁺ ion at m/z 543.29, confirming the incorporation of three deuterium atoms. |
| HPLC/UPLC | Purity assessment. | A single major peak should be observed, with purity calculated to be >95%. A validated UPLC-MS/MS method can be used for quantification in biological matrices.[4][5] |
Mechanism of Action and Signaling Pathway
Intedanib functions as a competitive inhibitor at the ATP-binding sites of the intracellular domains of VEGFR, FGFR, and PDGFR. This inhibition blocks the autophosphorylation of these receptors, thereby preventing the initiation of downstream signaling cascades that are crucial for cell proliferation, migration, and angiogenesis.
Caption: this compound mechanism of action.
Conclusion
This technical guide provides a framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical principles and literature precedents. The analytical methods described are essential for ensuring the quality and identity of the final product. This deuterated analog is a valuable tool for researchers in drug metabolism, pharmacokinetics, and clinical pharmacology, aiding in the further development and understanding of Intedanib's therapeutic potential.
References
- 1. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | 262368-30-9 [chemicalbook.com]
- 2. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide synthesis - chemicalbook [chemicalbook.com]
- 3. WO2017016530A1 - A method for preparing methyl (z)-3-[[4-[methyl[2-(4-methyl-1-piperazinyl)acetyl] amino]phenyl]amino]phenylmethylene)-oxindole-6-carboxylate (intedanib, nintedanib) - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Critical Role of Intedanib-d3 as an Internal Standard in Bioanalytical Quantification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Intedanib-d3 as an internal standard (IS) in the bioanalytical quantification of Intedanib. Intedanib, a potent tyrosine kinase inhibitor, requires precise and accurate measurement in biological matrices for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies. The use of a stable isotope-labeled internal standard like this compound is paramount for achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
The Principle of Stable Isotope-Labeled Internal Standards
In LC-MS/MS-based bioanalysis, an ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency and extraction recovery.[1] A stable isotope-labeled (SIL) internal standard, such as this compound, is structurally identical to the analyte, with the only difference being the presence of heavier isotopes (in this case, deuterium). This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their shared physicochemical properties ensure they behave almost identically during sample preparation and analysis.[2] This co-eluting and similar behavior effectively compensates for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to higher accuracy and precision in quantitative results.[1][2]
The fundamental relationship in this quantification strategy is the ratio of the analyte's peak area to the internal standard's peak area. This ratio is directly proportional to the concentration of the analyte in the sample.
Experimental Protocol: A Representative LC-MS/MS Method
While specific parameters may vary between laboratories, the following section outlines a typical and robust LC-MS/MS method for the quantification of Intedanib in human plasma using this compound as an internal standard.
Sample Preparation
A protein precipitation method is commonly employed for its simplicity and high throughput.
-
Step 1: Aliquot 100 µL of plasma sample (calibration standard, quality control, or unknown study sample) into a microcentrifuge tube.
-
Step 2: Add 50 µL of the internal standard working solution (this compound in a suitable solvent like methanol or acetonitrile) to each tube, except for the blank samples.
-
Step 3: Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) to each tube.
-
Step 4: Vortex mix for 1 minute to ensure complete protein precipitation.
-
Step 5: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Step 6: Transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Chromatographic Column: A C18 reversed-phase column, such as an Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm), is suitable for separating Intedanib and its internal standard from endogenous plasma components.[3][4]
-
Mobile Phase: A gradient elution using a combination of an aqueous mobile phase (e.g., 0.1% formic acid in water) and an organic mobile phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typically effective.[3][4]
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common for this type of column and application.[3][4]
-
Column Temperature: Maintaining the column at a constant temperature (e.g., 40 °C) ensures reproducible retention times.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used for Intedanib.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[3][4] The precursor-to-product ion transitions for Intedanib and this compound need to be optimized. Representative transitions are:
-
Intedanib: m/z 540.3 → 113.1[3]
-
This compound: m/z 543.3 → 113.1 (hypothetical, based on a +3 Da shift)
-
-
Instrument Parameters: Optimization of parameters such as declustering potential, collision energy, and source temperature is crucial for maximizing signal intensity.
References
- 1. texilajournal.com [texilajournal.com]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Handling of Intedanib-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling guidelines for Intedanib-d3, a deuterated isotopologue of Nintedanib. The information presented is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound in a laboratory setting.
Introduction
Intedanib, also known as Nintedanib (BIBF 1120), is a potent small molecule inhibitor of multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[1] It targets the vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[1] By blocking these signaling pathways, Intedanib interferes with the proliferation, migration, and transformation of fibroblasts, which are key mechanisms in the pathology of idiopathic pulmonary fibrosis (IPF).[1][2] this compound is a stable, isotopically labeled version of Intedanib, which is a valuable tool in pharmacokinetic and metabolism studies. Due to its high potency, stringent safety and handling protocols are necessary when working with this compound.
Physicochemical and Toxicological Data
Quantitative data for this compound and its non-deuterated form are summarized in the tables below. It is important to note that the toxicological profile of this compound is expected to be very similar to that of Intedanib.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C31H30D3N5O4 | [3] |
| Molecular Weight | 542.64 g/mol | [3] |
| Appearance | Pale Yellow to Yellow Solid | [] |
| Melting Point | >237°C (decomposes) | [2] |
| Boiling Point | 742.2 ± 60.0 °C (Predicted) | [2] |
| Density | 1.284 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in DMSO. Sparingly soluble in Methanol (may require heating). | [3][] |
| Storage Temperature | Store at -20°C for long-term storage. | [][5] |
Table 2: Toxicological Data (for Nintedanib)
| Endpoint | Result | Species | Reference |
| Acute Oral Toxicity | Toxic if swallowed (Acute Toxicity - Oral 3, H301) | Not specified | [6] |
| Skin Irritation | Causes skin irritation (Skin Irritation 2, H315) | Not specified | [6] |
| Eye Damage | Causes serious eye damage (Eye Damage 1, H318) | Not specified | [6] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child (Toxic to Reproduction 2, H361) | Rat, Rabbit | [6][7] |
| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs through prolonged or repeated exposure (STOT RE 1, H372) | Rat, Monkey | [6][8] |
| Genotoxicity | Negative in standard genotoxicity testing | Not specified | [7][8] |
| Carcinogenicity | No evidence of carcinogenic potential | Rat, Mouse | [7] |
Table 3: Stability Information
| Condition | Stability | Reference |
| Powder | Stable for at least 1 year when stored at -20°C. | [9] |
| In Solvent | In DMSO, stable for up to 6 months at -80°C and 1 month at -20°C. | [3] |
Mechanism of Action and Signaling Pathway
Intedanib functions as a competitive inhibitor at the ATP-binding pocket of several RTKs, primarily VEGFR, FGFR, and PDGFR. This inhibition blocks the autophosphorylation of these receptors and disrupts downstream signaling cascades that are crucial for cell proliferation, migration, and survival.
Experimental Protocols
Due to its potent nature, all handling of this compound should be performed in a designated area, such as a certified chemical fume hood or a containment glove box, to minimize exposure.[10][11]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. This includes:
-
Gloves: Two pairs of nitrile gloves are recommended.
-
Lab Coat: A disposable, solid-front lab coat.
-
Eye Protection: Chemical safety goggles.
-
Respiratory Protection: For handling the powder outside of a containment system, a NIOSH-approved respirator with a P100 filter is required.[12]
Weighing and Solution Preparation
The following workflow is recommended for weighing the compound and preparing solutions:
In Vitro and In Vivo Dosing
For in vitro experiments, stock solutions of this compound in DMSO can be further diluted in cell culture media to the desired final concentration. It is important to consider the final DMSO concentration in the culture, as it can have cytotoxic effects.
For in vivo studies, formulation of this compound will depend on the route of administration. Oral formulations may involve suspending the compound in a vehicle such as 0.5% carboxymethyl cellulose.[3] Intravenous formulations may require solubilization in a mixture of solvents like DMSO, PEG300, and Tween 80 in saline.[3] All animal handling and dosing procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
Safety and Handling
Hazard Identification and Risk Assessment
A thorough risk assessment should be conducted before any work with this compound begins. The primary hazards are:
-
Toxicity: Toxic if swallowed and may cause damage to organs through prolonged or repeated exposure.[6]
-
Irritation: Causes skin and serious eye irritation.[6]
-
Reproductive Hazard: Suspected of damaging fertility or the unborn child.[6][7]
Engineering Controls
The primary method of exposure control should be through engineering controls.[13] This includes:
-
Containment: Use of a certified chemical fume hood, biological safety cabinet, or a containment glove box for all manipulations of the powder.[10][11]
-
Ventilation: Ensure adequate general laboratory ventilation.
Decontamination and Waste Disposal
All surfaces and equipment that come into contact with this compound should be decontaminated. A suitable decontamination solution, such as a dilute bleach solution followed by a water rinse, should be used. All contaminated waste, including PPE, weighing paper, and pipette tips, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[5]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[14]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[14]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[14]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]
Conclusion
This compound is a valuable research tool, but its potent pharmacological activity necessitates careful handling and adherence to strict safety protocols. By implementing the guidelines outlined in this document, researchers can minimize their risk of exposure and ensure a safe laboratory environment. It is imperative that all personnel handling this compound are fully trained on its hazards and the necessary safety procedures.
References
- 1. Nintedanib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nintedanib CAS#: 656247-17-5 [m.chemicalbook.com]
- 3. Nintedanib-13C,d3 I CAS#: I inhibitor for VEGFR1/2/3, FGFR1/2/3 and PDGFRα/β I InvivoChem [invivochem.com]
- 5. aksci.com [aksci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. schd-shimadzu.com [schd-shimadzu.com]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 12. fermion.fi [fermion.fi]
- 13. Handling Processing Of Potent Compounds A Holistic Approach [bioprocessonline.com]
- 14. echemi.com [echemi.com]
Methodological & Application
Application Notes and Protocols for In Vivo Pharmacokinetic Studies of Intedanib using Intedanib-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intedanib is a small molecule tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[1][2][3][4] By inhibiting these signaling pathways, Intedanib effectively modulates processes of angiogenesis and fibrosis, leading to its approval for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of cancer.[3][4]
Accurate characterization of the pharmacokinetic (PK) profile of Intedanib is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. In vivo pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug. The use of a stable isotope-labeled internal standard, such as Intedanib-d3, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated internal standard is chemically identical to the analyte but has a different mass, allowing for precise quantification by correcting for variability during sample preparation and analysis.[5]
These application notes provide a detailed protocol for conducting an in vivo pharmacokinetic study of Intedanib in a rodent model using this compound as an internal standard.
Signaling Pathway of Intedanib
Intedanib exerts its therapeutic effects by competitively binding to the ATP-binding pocket of several receptor tyrosine kinases, thereby inhibiting their autophosphorylation and downstream signaling cascades.[1][2][3] This multi-targeted inhibition ultimately leads to reduced fibroblast proliferation, migration, and transformation, which are key processes in the pathogenesis of fibrotic diseases.[1][4]
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study in Sprague-Dawley rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Intedanib
-
This compound (for internal standard)
-
Vehicle for oral administration (e.g., 0.5% hydroxypropylmethylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., K2-EDTA coated)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimation: House rats for at least one week prior to the study with free access to food and water.
-
Dosing:
-
Fast animals overnight before dosing.
-
Prepare a suspension of Intedanib in the vehicle at a suitable concentration.
-
Administer a single oral dose of Intedanib (e.g., 60 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into K2-EDTA tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 13,000 rpm for 10 minutes) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
Bioanalytical Method: LC-MS/MS
Materials:
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
C18 reverse-phase column
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
Water (LC-MS grade)
-
Intedanib and this compound reference standards
-
Rat plasma samples from the PK study
-
Blank rat plasma
Procedure:
-
Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of Intedanib and this compound in a suitable solvent (e.g., DMSO or MeOH) at 1 mg/mL.
-
Prepare working solutions of Intedanib by serial dilution of the stock solution to create calibration standards (e.g., 1 to 1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations.
-
Spike blank rat plasma with the working solutions to create calibration standards and QC samples.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of ACN containing the internal standard (this compound, e.g., at 100 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the prepared sample onto the LC-MS/MS system.
-
Perform chromatographic separation and mass spectrometric detection using optimized parameters.
-
Table 1: Example LC-MS/MS Parameters
| Parameter | Value |
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 10% B, ramp to 90% B, hold, and return to initial conditions |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Intedanib) | m/z 540.3 → 113.1 |
| MRM Transition (this compound) | m/z 543.3 → 116.1 (example) |
| Collision Energy | Optimized for each transition |
Data Presentation
The following tables summarize typical pharmacokinetic parameters that would be derived from the in vivo study.
Table 2: Intedanib Pharmacokinetic Parameters in Rats (Oral Administration, 60 mg/kg)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | Data to be filled from study |
| Tmax | h | 2 - 4[6][7] |
| AUC(0-t) | ngh/mL | Data to be filled from study |
| AUC(0-inf) | ngh/mL | Data to be filled from study |
| t1/2 | h | 10 - 15[7] |
| CL/F | L/h/kg | Data to be filled from study |
| Vd/F | L/kg | Data to be filled from study |
Table 3: Bioanalytical Method Validation Summary
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | Data to be filled from validation |
| Accuracy | 85-115% (15% deviation) | Data to be filled from validation |
| Precision (%CV) | ≤ 15% | Data to be filled from validation |
| Recovery | Consistent and reproducible | Data to be filled from validation |
| Matrix Effect | Minimal | Data to be filled from validation |
Experimental Workflow
The following diagram illustrates the overall workflow for the in vivo pharmacokinetic study of Intedanib.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. roswellpark.org [roswellpark.org]
- 3. Use of animal models in IPF research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Nintedanib in Human Plasma by LC-MS/MS Using Intedanib-d3 as an Internal Standard
Introduction
Nintedanib is a potent tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of cancer. To support pharmacokinetic and toxicokinetic studies, a robust and sensitive bioanalytical method is required for the accurate quantification of nintedanib in biological matrices. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of nintedanib in human plasma, utilizing its deuterated analog, Intedanib-d3, as the internal standard (IS). The method is demonstrated to be sensitive, specific, and suitable for high-throughput analysis.
Experimental
Materials and Reagents
-
Nintedanib reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Prominence or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source
-
Analytical Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent[1][2][3]
Protocol: Stock and Working Solutions Preparation
-
Nintedanib Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Nintedanib in methanol to obtain a final concentration of 1 mg/mL.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Nintedanib stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound by diluting the stock solution with the same mixture.
Protocol: Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the this compound working solution.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol: LC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[1][2][3] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.30 mL/min[1][2][3] |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Run Time | 3.0 min[1][2][3] |
Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 1.5 | 95 |
| 2.0 | 95 |
| 2.1 | 20 |
| 3.0 | 20 |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table Below |
| Collision Gas | Argon |
| Source Temp. | 500°C |
Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Nintedanib | 540.3 | 113.1[1][2][3] |
| This compound | 543.3 | 113.1 |
Method Validation
The method was validated according to the US-FDA guidelines for bioanalytical method validation.
Linearity
The calibration curve was linear over the concentration range of 1.0-200 ng/mL for nintedanib in human plasma.[1][2][3] The coefficient of determination (r²) was consistently > 0.99.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 3.0 | < 10.8 | -11.9 to 10.4 | < 10.8 | -11.9 to 10.4 |
| Medium | 50 | < 10.8 | -11.9 to 10.4 | < 10.8 | -11.9 to 10.4 |
| High | 150 | < 10.8 | -11.9 to 10.4 | < 10.8 | -11.9 to 10.4 |
Data synthesized from reported validation results.[1][2][3]
Extraction Recovery
The extraction recovery of nintedanib from human plasma was determined at three QC levels and was found to be consistent and reproducible.
Stability
Nintedanib was found to be stable in human plasma under various storage conditions, including bench-top, freeze-thaw, and long-term storage.[4]
This application note presents a rapid, sensitive, and robust LC-MS/MS method for the quantification of nintedanib in human plasma using this compound as an internal standard. The method meets the requirements for bioanalytical method validation and is suitable for supporting clinical and non-clinical pharmacokinetic studies of nintedanib.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Nintedanib.
Caption: Logical relationship for quantification using an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Statistical optimization and validation of a novel ultra-performance liquid chromatography method for estimation of nintedanib in rat and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intedanib-d3 Quantification in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Intedanib for quantitative analysis in human plasma, with a focus on the use of its deuterated internal standard, Intedanib-d3. The described methods are essential for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and other bioanalytical applications.
Introduction
Nintedanib is a small molecule tyrosine kinase inhibitor used in the treatment of various cancers and idiopathic pulmonary fibrosis. Accurate quantification of Nintedanib in plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for optimizing patient dosing regimens. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to correct for variability during sample preparation and analysis, ensuring the accuracy and precision of the results.[1][2]
This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). Each section includes a detailed experimental protocol and a summary of expected quantitative performance.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Intedanib and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve Intedanib and this compound in an appropriate solvent such as methanol or DMSO to obtain a final concentration of 1 mg/mL. Store these stock solutions at -20°C or below.
-
Intedanib Intermediate and Working Standard Solutions: Prepare a series of intermediate and working standard solutions by serially diluting the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water). These solutions are used to spike into blank plasma to create calibration curve (CC) standards and quality control (QC) samples.
-
This compound Internal Standard (IS) Working Solution: Dilute the this compound stock solution with the same solvent as the Intedanib working standards to achieve a final concentration appropriate for the LC-MS/MS method (e.g., 100 ng/mL).
Method 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample cleanup. It involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins.
Protocol:
-
Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to the tube to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex to ensure complete dissolution and inject an aliquot onto the LC-MS/MS system.
Experimental Workflow for Protein Precipitation
Caption: Workflow for this compound quantification in plasma using protein precipitation.
Method 2: Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup than PPT by utilizing a solid sorbent to retain the analyte of interest while interferences are washed away. This often results in lower matrix effects and improved sensitivity. A generic protocol using a reversed-phase sorbent like Oasis HLB is described below.
Protocol:
-
Sample Pre-treatment: To 100 µL of plasma sample, add 20 µL of the this compound internal standard working solution. Add 200 µL of 4% phosphoric acid in water and vortex to mix.
-
Column Conditioning: Condition an Oasis HLB µElution plate well with 200 µL of methanol followed by 200 µL of water. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE plate.
-
Washing: Wash the sorbent with 200 µL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the Intedanib and this compound from the sorbent with 2 x 25 µL of acetonitrile.
-
Final Processing: Dilute the eluate with 50 µL of water and inject an aliquot onto the LC-MS/MS system.
Experimental Workflow for Solid-Phase Extraction
Caption: General workflow for solid-phase extraction of Intedanib from plasma.
Method 3: Liquid-Liquid Extraction (LLE)
LLE separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases. It is effective in removing highly polar and non-polar interferences.
Protocol:
-
Aliquot 100 µL of plasma sample into a clean tube.
-
Add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 50 µL of 0.1 M sodium hydroxide to basify the sample.
-
Add 1.2 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex the mixture thoroughly for 5 minutes.
-
Centrifuge at 15,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex to ensure complete dissolution and inject an aliquot onto the LC-MS/MS system.
Experimental Workflow for Liquid-Liquid Extraction
Caption: Workflow for this compound quantification in plasma using liquid-liquid extraction.
Data Presentation: Quantitative Summary
The following tables summarize the typical performance characteristics of the described sample preparation methods for the quantification of Intedanib in plasma.
Table 1: Protein Precipitation (PPT) Performance Data
| Parameter | Result |
| Linearity Range | 1 - 200 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Accuracy | 85 - 115% |
| Precision (CV%) | < 15% |
| Recovery | > 98% |
| Matrix Effect | Minimal to Moderate |
Table 2: Solid-Phase Extraction (SPE) Performance Data
| Parameter | Result |
| Linearity Range | 0.5 - 250 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[3] |
| Accuracy | 101 - 109%[3] |
| Precision (CV%) | 4.30 - 5.50%[3] |
| Recovery | > 85% (Expected) |
| Matrix Effect | Low |
Table 3: Liquid-Liquid Extraction (LLE) Performance Data (Expected)
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Accuracy | 90 - 110% |
| Precision (CV%) | < 10% |
| Recovery | > 80% |
| Matrix Effect | Low to Moderate |
Conclusion
The choice of sample preparation method for Intedanib quantification in plasma depends on the specific requirements of the study. Protein precipitation offers a rapid and high-throughput option suitable for early-stage discovery studies. Solid-phase extraction provides the cleanest extracts, minimizing matrix effects and maximizing sensitivity, making it ideal for regulated bioanalysis and clinical trials. Liquid-liquid extraction serves as a robust alternative to SPE, offering good recovery and reduced matrix effects compared to PPT. The use of this compound as an internal standard is critical across all methods to ensure the highest quality of quantitative data.
References
Application Notes and Protocols: Nintedanib-d3 Solution Preparation for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nintedanib is a potent small molecule inhibitor of multiple tyrosine kinases, targeting vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[1][2][3] It also inhibits non-receptor tyrosine kinases such as Src, Lck, and Lyn.[1][4] By competitively binding to the ATP-binding pocket of these receptors, Nintedanib blocks downstream signaling cascades involved in cell proliferation, migration, and angiogenesis.[1][3][4] Nintedanib-d3 is a deuterated form of Nintedanib, often used as an internal standard in quantitative mass spectrometry-based studies. Due to the isotopic labeling, Nthis compound is chemically identical to Nintedanib and is expected to exhibit the same biological activity and solubility.[5][] Therefore, the following protocols for solution preparation are applicable to both compounds for use in cell-based assays.
Data Presentation
The following table summarizes the key quantitative data for Nthis compound, which is analogous to Nintedanib.
| Property | Value | Notes |
| Molecular Weight | 543.64 g/mol | For Nthis compound[5] |
| Appearance | White to off-white solid powder | [5] |
| Solubility (in vitro) | Soluble in DMSO[5][], slightly soluble in Methanol (with heating)[] | Poorly soluble in aqueous solutions at neutral pH[7][8] |
| Storage of Powder | -20°C for up to 3 years; 4°C for up to 2 years | [5] |
| Storage of Solution | In DMSO: -80°C for up to 6 months; -20°C for up to 1 month | [5] |
| Typical Working Concentrations | 0.1 nM - 10 µM | Concentration is cell line and assay dependent.[9][10][11][12][13] |
Experimental Protocols
Protocol 1: Preparation of Nthis compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of Nthis compound in DMSO.
Materials:
-
Nthis compound solid powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-weighing Preparation: Allow the Nthis compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh the desired amount of Nthis compound powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood).
-
Dissolution: Add the appropriate volume of cell culture grade DMSO to the weighed Nthis compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Calculation Example: To prepare a 10 mM stock solution from 1 mg of Nthis compound (MW = 543.64 g/mol ):
-
Volume of DMSO (in L) = (Mass of Nthis compound (g) / Molecular Weight ( g/mol )) / Desired Concentration (mol/L)
-
Volume of DMSO (in µL) = ((0.001 g / 543.64 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 183.9 µL
-
-
-
Vortexing: Vortex the solution thoroughly until the Nthis compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended.[5]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the Nthis compound stock solution to final working concentrations for treating cells in culture.
Materials:
-
Nthis compound stock solution (from Protocol 1)
-
Complete cell culture medium appropriate for the cell line being used
-
Sterile tubes for dilution
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the Nthis compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to prepare intermediate solutions. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically ≤ 0.1%.[9]
-
Final Dilution: Add the appropriate volume of the intermediate or stock solution to the cell culture plates to achieve the desired final working concentration.
-
Example: To achieve a final concentration of 1 µM in a well containing 1 mL of medium, add 0.1 µL of a 10 mM stock solution. To ensure accurate pipetting, it is recommended to perform an intermediate dilution step. For instance, dilute the 10 mM stock 1:100 in cell culture medium to create a 100 µM intermediate solution. Then, add 10 µL of the 100 µM intermediate solution to 990 µL of medium in the well.
-
-
Control Group: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the drug.[9]
-
Incubation: Incubate the cells with the Nthis compound working solution for the desired duration of the experiment.
Mandatory Visualizations
Nintedanib Signaling Pathway Inhibition
Caption: Nintedanib inhibits key signaling pathways.
Experimental Workflow for Nthis compound Solution Preparation and Use
Caption: Workflow for Nthis compound solution preparation.
References
- 1. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pro.boehringer-ingelheim.com [pro.boehringer-ingelheim.com]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Nintedanib-13C,d3 I CAS#: I inhibitor for VEGFR1/2/3, FGFR1/2/3 and PDGFRα/β I InvivoChem [invivochem.com]
- 7. Improving The Oral Absorption Of Nintedanib By A Self-Microemulsion Drug Delivery System: Preparation And In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gene Expression Changes Associated with Nintedanib Treatment in Idiopathic Pulmonary Fibrosis Fibroblasts: A Next-Generation Sequencing and Bioinformatics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of nintedanib compared to pirfenidone on proliferation of lung fibroblasts from patients with IPF | European Respiratory Society [publications.ersnet.org]
- 11. The Effect of Nintedanib on T-Cell Activation, Subsets and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. avalynpharma.com [avalynpharma.com]
- 13. Antifibrotic efficacy of nintedanib in a cellular model of systemic sclerosis-associated interstitial lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Nintedanib-d3 in Idiopathic Pulmonary Fibrosis Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nintedanib is a small molecule tyrosine kinase inhibitor approved for the treatment of idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease.[1][2] Its therapeutic effect stems from the inhibition of key receptor tyrosine kinases involved in fibrotic processes, including the platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[1][3] Research into the efficacy and mechanism of action of nintedanib relies on precise and accurate analytical methods and well-defined in vitro and in vivo models. Nintedanib-d3, a deuterated stable isotope-labeled form of nintedanib, serves as an essential tool in this research, particularly as an internal standard in pharmacokinetic (PK) studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This ensures the high accuracy and precision required for bioanalytical method validation.
This document provides detailed application notes and experimental protocols for the use of Nthis compound in IPF research, focusing on its application in pharmacokinetic analysis and summarizing key in vitro assays for studying the anti-fibrotic effects of nintedanib.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Nintedanib
| Target Kinase | IC50 (nmol/L) | Cell-Based Assay | Cell Line | IC50/EC50 (nmol/L) |
| VEGFR1 | 34 | PDGF-BB-stimulated PDGFRα autophosphorylation | N-HLF | 22 |
| VEGFR2 | 13 | PDGF-BB-stimulated PDGFRβ autophosphorylation | N-HLF | 39 |
| VEGFR3 | 13 | PDGF-BB-stimulated proliferation | N-HLF | 64 |
| FGFR1 | 69 | TGF-β-induced myofibroblast differentiation (α-SMA expression) | IPF-HLF | 144 |
| FGFR2 | 37 | - | - | - |
| FGFR3 | 108 | - | - | - |
| PDGFRα | 59 | - | - | - |
| PDGFRβ | 65 | - | - | - |
*N-HLF: Normal Human Lung Fibroblasts; IPF-HLF: Idiopathic Pulmonary Fibrosis Human Lung Fibroblasts. Data compiled from multiple sources.[3]
Table 2: Pharmacokinetic Parameters of Nintedanib in IPF Patients
| Parameter | Value |
| Time to Maximum Plasma Concentration (Tmax) | ~2–4 hours |
| Terminal Elimination Half-life (t1/2) | ~10–15 hours |
| Apparent Total Clearance (CL/F) | 994 L/h |
| Apparent Volume of Distribution (Vd/F) | 265 L |
*Data represents typical population estimates in IPF patients.[2][4] The use of a deuterated internal standard like Nthis compound is crucial for the accuracy of these measurements.
Experimental Protocols
Quantification of Nintedanib in Plasma using Nthis compound by UPLC-MS/MS
This protocol describes a method for the sensitive and accurate quantification of nintedanib in plasma samples, utilizing Nthis compound as an internal standard (IS).
a. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add the internal standard solution (Nthis compound).
-
Add 3 volumes of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
b. Liquid Chromatography (UPLC)
-
Column: Acquity UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.30 mL/min.
-
Gradient: A gradient elution is typically used to achieve optimal separation. A representative gradient could be:
-
Start with a high percentage of Mobile Phase A.
-
Linearly increase the percentage of Mobile Phase B over a few minutes to elute nintedanib and the internal standard.
-
Return to initial conditions to re-equilibrate the column.
-
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
c. Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Nintedanib: m/z 540.3 → 113.1[5]
-
Nthis compound (IS): The precursor ion will be shifted by +3 Da (m/z 543.3), and the product ion may be the same or a similarly stable fragment. The exact transition should be optimized by direct infusion of the Nthis compound standard.
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and other instrument-specific parameters to achieve maximum sensitivity for both nintedanib and Nthis compound.
d. Quantification
-
Construct a calibration curve by plotting the peak area ratio of nintedanib to Nthis compound against the concentration of nintedanib standards.
-
Use the calibration curve to determine the concentration of nintedanib in the unknown plasma samples.
In Vitro Fibroblast Proliferation Assay (WST-1 Assay)
This assay measures the effect of nintedanib on the proliferation of human lung fibroblasts.
-
Seed human IPF lung fibroblasts in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere and grow to approximately 80% confluence.[6]
-
Treat the cells with varying concentrations of nintedanib (e.g., 1 µM, 2 µM, 4 µM) or a vehicle control (e.g., 0.1% DMSO).[6]
-
Incubate the plate for 24, 48, and 72 hours.[6]
-
At each time point, add 10 µL of Premixed WST-1 reagent to each well.
-
Incubate at 37°C for 30 to 150 minutes, or until a color change is apparent.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control. Inhibition of cell proliferation has been observed in IPF fibroblasts treated with 2 µM and 4 µM nintedanib for 24, 48, and 72 hours.[6]
In Vitro Fibroblast Migration Assay (Scratch Assay)
This assay assesses the effect of nintedanib on the migratory capacity of fibroblasts.
-
Grow a confluent monolayer of human lung fibroblasts in a 6-well plate.
-
Create a "scratch" in the monolayer using a sterile pipette tip.
-
Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of nintedanib or a vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time. A significant reduction in migration is expected with nintedanib treatment.
In Vitro Myofibroblast Differentiation Assay (Collagen Gel Contraction)
This assay evaluates the effect of nintedanib on the differentiation of fibroblasts into contractile myofibroblasts.
-
Prepare a collagen gel solution and mix it with a suspension of human lung fibroblasts.
-
Dispense the cell-collagen mixture into a 24-well plate and allow it to polymerize.
-
After polymerization, gently detach the gels from the sides of the wells.
-
Add culture medium containing transforming growth factor-beta 1 (TGF-β1) to induce myofibroblast differentiation, along with different concentrations of nintedanib or a vehicle control.
-
Incubate the plate for 24-48 hours and monitor the contraction of the collagen gels.
-
Measure the area of the gels at the end of the experiment. Nintedanib is expected to inhibit TGF-β1-induced gel contraction, indicating an inhibition of myofibroblast differentiation.
Mandatory Visualization
Caption: Workflow for Pharmacokinetic Analysis of Nintedanib using Nthis compound.
Caption: Nintedanib's Mechanism of Action in Idiopathic Pulmonary Fibrosis.
References
- 1. Nintedanib inhibits TGF-β-induced myofibroblast transdifferentiation in human Tenon’s fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetics of nintedanib in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gene Expression Changes Associated with Nintedanib Treatment in Idiopathic Pulmonary Fibrosis Fibroblasts: A Next-Generation Sequencing and Bioinformatics Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: A Validated Bioanalytical Method for the Quantification of Intedanib in Human Plasma using Intedanib-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document details a robust and validated bioanalytical method for the quantitative determination of Intedanib in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Intedanib-d3, to ensure high accuracy and precision. This protocol is designed for researchers, scientists, and drug development professionals involved in pharmacokinetic and toxicokinetic studies of Intedanib. The method has been validated in accordance with the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][2][3][4][5]
Introduction
Intedanib is a potent small molecule inhibitor of multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[6] It is approved for the treatment of idiopathic pulmonary fibrosis (IPF) and is under investigation for various other fibrotic diseases and cancers. Accurate measurement of Intedanib concentrations in biological matrices is crucial for pharmacokinetic analysis, dose-response modeling, and overall drug development.[7][8]
This application note provides a detailed protocol for a sensitive and selective LC-MS/MS method for the quantification of Intedanib in human plasma. The use of this compound as an internal standard (IS) compensates for variability during sample preparation and analysis, leading to reliable and reproducible results.[9] The method is validated for selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Experimental Protocols
Materials and Reagents
-
Intedanib reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
Human plasma (K2EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water, deionized (18.2 MΩ·cm)
Instrumentation
-
A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples and quality control (QC) samples to room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
In a clean microcentrifuge tube, add 50 µL of plasma sample.
-
Add 10 µL of this compound working solution (internal standard, 100 ng/mL in 50% methanol).
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Value |
| HPLC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 95% B in 2.5 min, hold for 1 min, return to initial conditions |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| - Intedanib | m/z 539.3 → 113.1 |
| - this compound (IS) | m/z 542.3 → 113.1 |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 200 ms |
Method Validation
The bioanalytical method was validated according to the FDA and EMA guidelines.[1][2][4][5][10] The following parameters were assessed:
Selectivity
Selectivity was evaluated by analyzing six different lots of blank human plasma to check for interferences at the retention times of Intedanib and this compound.
Sensitivity (Lower Limit of Quantification - LLOQ)
The LLOQ was determined as the lowest concentration on the calibration curve that could be quantified with acceptable precision (≤20% CV) and accuracy (within ±20% of the nominal value).[11]
Linearity
The linearity of the method was assessed by preparing calibration standards in human plasma at eight different concentration levels. The calibration curve was constructed by plotting the peak area ratio of Intedanib to this compound against the nominal concentration of Intedanib. A linear regression with a weighting factor of 1/x² was used.
Accuracy and Precision
Intra-day and inter-day accuracy and precision were determined by analyzing QC samples at four concentration levels (LLOQ, Low, Medium, and High) in six replicates on three different days.[12][13]
Recovery and Matrix Effect
The extraction recovery of Intedanib was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples at three QC levels. The matrix effect was evaluated by comparing the peak areas of post-extraction spiked samples with those of neat solutions.
Stability
The stability of Intedanib in human plasma was assessed under various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term Stability: At room temperature for 4 hours.
-
Long-Term Stability: At -80°C for 30 days.
-
Post-Preparative Stability: In the autosampler at 10°C for 24 hours.
Data Presentation
The following tables summarize the quantitative data obtained during the method validation.
Table 1: Calibration Curve Parameters
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Regression Equation | y = mx + c (weighted 1/x²) |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 0.5 | 95.8 - 104.2 | ≤ 8.5 | 97.1 - 102.5 | ≤ 10.2 |
| Low QC | 1.5 | 98.2 - 101.5 | ≤ 6.3 | 99.5 - 103.1 | ≤ 7.8 |
| Mid QC | 75 | 96.5 - 103.8 | ≤ 5.1 | 98.2 - 101.9 | ≤ 6.5 |
| High QC | 400 | 97.1 - 102.3 | ≤ 4.5 | 98.9 - 101.5 | ≤ 5.9 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) | Recovery %CV | Mean Matrix Effect (%) | Matrix Effect %CV |
| Low QC | 1.5 | 92.5 | 5.8 | 98.7 | 4.2 |
| Mid QC | 75 | 94.1 | 4.2 | 101.2 | 3.5 |
| High QC | 400 | 93.8 | 3.9 | 99.5 | 3.1 |
Table 4: Stability
| Stability Test | Storage Condition | Concentration (ng/mL) | Mean Stability (% of Nominal) |
| Freeze-Thaw (3 cycles) | -80°C to RT | 1.5 | 96.8 |
| 400 | 98.2 | ||
| Short-Term | Room Temp, 4h | 1.5 | 97.5 |
| 400 | 99.1 | ||
| Long-Term | -80°C, 30 days | 1.5 | 95.9 |
| 400 | 97.8 | ||
| Post-Preparative | 10°C, 24h | 1.5 | 98.2 |
| 400 | 100.5 |
Visualizations
Caption: Experimental workflow for the bioanalytical method.
Caption: Logical diagram of the bioanalytical method validation process.
Conclusion
The described LC-MS/MS method for the quantification of Intedanib in human plasma using this compound as an internal standard is selective, sensitive, accurate, and precise. The method has been successfully validated over a linear range of 0.5 to 500 ng/mL. The stability of Intedanib has been demonstrated under various storage and processing conditions. This validated method is suitable for the reliable quantification of Intedanib in human plasma to support pharmacokinetic studies in clinical and non-clinical settings.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. id-eptri.eu [id-eptri.eu]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. roswellpark.org [roswellpark.org]
- 7. Population pharmacokinetics of nintedanib, an inhibitor of tyrosine kinases, in patients with non-small cell lung cancer or idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Statistical optimization and validation of a novel ultra-performance liquid chromatography method for estimation of nintedanib in rat and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of nintedanib and its metabolite BIBF 1202 in different tissues of mice by UPLC-MS/MS and its application in drug tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Nintedanib in Human Plasma using Intedanib-d3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Nintedanib in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Intedanib-d3, is employed. The protocol outlines a straightforward protein precipitation method for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for high-throughput pharmacokinetic and toxicokinetic studies of Nintedanib.
Introduction
Nintedanib is a potent small molecule tyrosine kinase inhibitor used for the treatment of idiopathic pulmonary fibrosis (IPF), non-small cell lung cancer, and other fibrotic diseases.[1][2][3] It functions by inhibiting various growth factor receptors, including platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR), thereby impeding the signaling pathways involved in fibroblast proliferation and angiogenesis.[2][4] Given its therapeutic importance, a reliable method for its quantification in biological matrices is crucial for clinical and preclinical studies. The use of a stable isotope-labeled internal standard like this compound provides superior accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.
Experimental Protocols
Materials and Reagents
-
Nintedanib reference standard
-
This compound internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (with EDTA as anticoagulant)
Stock and Working Solutions
-
Nintedanib Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Nintedanib in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Nintedanib Working Solutions: Prepare serial dilutions of the Nintedanib stock solution with 50:50 acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation
-
Label microcentrifuge tubes for blank, calibration standards, quality control samples, and unknown samples.
-
Add 50 µL of the appropriate standard or sample plasma to each tube.
-
To each tube, add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile). This step also serves to precipitate plasma proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.40 mL/min |
| Gradient | As described in the table below |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.0 | 90 |
| 2.5 | 90 |
| 2.6 | 10 |
| 3.0 | 10 |
Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Nintedanib | 540.3 | 113.1 | 35 |
| This compound | 543.3 | 113.1 | 35 |
Data Presentation
Calibration Curve
The calibration curve for Nintedanib in human plasma demonstrated excellent linearity over the concentration range of 0.5 to 500 ng/mL.
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 0.5 | 0.0025 |
| 1 | 0.0051 |
| 5 | 0.0254 |
| 10 | 0.0508 |
| 50 | 0.2539 |
| 100 | 0.5078 |
| 250 | 1.2695 |
| 500 | 2.5390 |
| Correlation Coefficient (r²) | >0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low QC | 1.5 | < 5% | 95% - 105% | < 6% | 94% - 106% |
| Mid QC | 75 | < 4% | 96% - 104% | < 5% | 95% - 105% |
| High QC | 400 | < 3% | 97% - 103% | < 4% | 96% - 104% |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for Nintedanib quantification.
Nintedanib Signaling Pathway Inhibition
Caption: Nintedanib's mechanism of action.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput means for the quantification of Nintedanib in human plasma. The use of this compound as an internal standard ensures the reliability of the results. This method is well-suited for pharmacokinetic studies and therapeutic drug monitoring of Nintedanib.
References
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Nintedanib-d3
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Nintedanib-d3 in biological matrices. Nintedanib is a tyrosine kinase inhibitor, and its deuterated analog, Nthis compound, is commonly used as an internal standard in pharmacokinetic studies. This protocol provides optimized parameters for sample preparation, chromatographic separation, and mass spectrometric detection, ensuring high precision and accuracy for demanding research applications in drug development and metabolism studies.
Introduction
Nintedanib is an antifibrotic and antiangiogenic agent used in the treatment of various diseases. Accurate quantification of Nintedanib in biological samples is crucial for pharmacokinetic and pharmacodynamic (PK/PD) modeling. The use of a stable isotope-labeled internal standard, such as Nthis compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the reliability of the analytical results. This document provides a detailed protocol for the detection of Nthis compound using a triple quadrupole mass spectrometer.
Experimental
Sample Preparation
A protein precipitation method is employed for the extraction of Nintedanib and Nthis compound from plasma samples.
Materials:
-
Human or animal plasma
-
Nintedanib and Nthis compound analytical standards
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Spike 100 µL of plasma with the appropriate concentrations of Nintedanib calibration standards or quality control samples.
-
Add 10 µL of Nthis compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is achieved using a C18 reverse-phase column with a gradient elution profile.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm[1] |
| Mobile Phase A | 0.1% Formic acid in Water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Flow Rate | 0.30 mL/min[1] |
| Gradient | Time (min) |
| 0.0 | |
| 2.0 | |
| 2.1 | |
| 3.0 | |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization is used for detection.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | ESI Positive[1] |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Nintedanib | 540.3[1][2] | 113.1[1][2] | 0.1 | 40 | 35 |
| Nthis compound | 543.3 | 113.1 | 0.1 | 40 | 35 |
Workflow and Diagrams
The overall experimental workflow for the detection of Nthis compound is depicted below.
Caption: Experimental workflow for Nthis compound detection.
Expected Results
This method is designed to provide excellent linearity, precision, and accuracy for the quantification of Nintedanib over a wide dynamic range in biological matrices. The use of Nthis compound as an internal standard effectively compensates for any variability during sample preparation and analysis, leading to reliable and reproducible results. The chromatographic conditions are optimized to ensure baseline separation of Nintedanib from endogenous matrix components, minimizing ion suppression.
Conclusion
The described LC-MS/MS method provides a sensitive and selective protocol for the quantification of Nthis compound. The detailed experimental procedures and optimized mass spectrometry settings are suitable for researchers in pharmaceutical development and clinical research requiring accurate measurement of Nintedanib in biological samples.
References
- 1. Identification and characterization of novel metabolites of nintedanib by ultra-performance liquid chromatography/quadrupole time-of-flight tandem mass spectrometry with in silico toxicological assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Using Nintedanib-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nintedanib is a potent small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs). It primarily targets vascular endothelial growth factor receptors (VEGFR 1-3), fibroblast growth factor receptors (FGFR 1-3), and platelet-derived growth factor receptors (PDGFR α and β).[1][2][3] By competitively binding to the ATP-binding pocket of these kinases, Nintedanib blocks downstream signaling cascades involved in cell proliferation, migration, and angiogenesis.[1][4] Its anti-fibrotic and anti-angiogenic properties have led to its approval for treating idiopathic pulmonary fibrosis (IPF) and other progressive fibrosing interstitial lung diseases.[5][6]
Nintedanib-d3 is a deuterated form of Nintedanib. Deuterium substitution is a common strategy in drug development to modify pharmacokinetic properties, but the in vitro biological activity is expected to be comparable to the non-deuterated parent compound. These application notes provide detailed protocols for various in vitro assays to characterize the activity of Nthis compound, focusing on its anti-fibrotic effects.
Mechanism of Action: Key Signaling Pathways
Nthis compound is presumed to follow the same mechanism of action as Nintedanib, which involves the inhibition of key signaling pathways implicated in fibrosis and angiogenesis. Upon binding of growth factors like PDGF, FGF, and VEGF to their respective receptors, the receptors dimerize and autophosphorylate, initiating downstream signaling. Nintedanib prevents this initial phosphorylation step.
Quantitative Data Summary
The inhibitory activity of Nintedanib against various kinases has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target Kinase | IC50 (nM) - Cell-Free Assays |
| VEGFR1 | 34 |
| VEGFR2 | 13 |
| VEGFR3 | 13 |
| FGFR1 | 69 |
| FGFR2 | 37 |
| FGFR3 | 108 |
| PDGFRα | 59 |
| PDGFRβ | 65 |
| LCK | 16 |
| FLT3 | 26 |
| Data sourced from multiple cell-free kinase assays.[1][7] |
| Cellular Assay Target | Cell Line | IC50 / EC50 (nM) |
| FGFR1 | BA/F3 | 300-1,000 |
| FGFR2 | BA/F3 | 257 |
| FGFR3 | BA/F3 | 300-1,000 |
| FGFR4 | BA/F3 | 300-1,000 |
| PDGFRα | BA/F3 | 41 |
| PDGFRβ | BA/F3 | 58 |
| VEGFR2 | BA/F3 | 46 |
| VEGFR3 | BA/F3 | 33 |
| LCK | BA/F3 | 22 |
| PDGF-BB Stimulated Proliferation | Bovine Retinal Pericytes (BRP) | 79 |
| PDGF-BB Stimulated Proliferation | Human Vascular Smooth Muscle Cells (HUASMC) | 69 |
| TGF-β-induced Myofibroblast Transformation | Primary Human Lung Fibroblasts (IPF) | ~144 |
| Data sourced from various cellular assays.[1][4][8] |
Experimental Protocols
The following protocols are adapted from established methods for Nintedanib and are suitable for characterizing Nthis compound.
Fibroblast Proliferation Assays
These assays are fundamental to assessing the anti-proliferative effects of Nthis compound on lung fibroblasts, which are key effector cells in fibrosis.
Protocol 1.1: MTT Assay for Cell Viability and Proliferation
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Primary human lung fibroblasts (e.g., from IPF patients or normal lung tissue)
-
Fibroblast growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Nthis compound stock solution (in DMSO)
-
Recombinant human growth factors (e.g., PDGF-BB, bFGF)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Seed fibroblasts in a 96-well plate at a density of 500 cells per well in 100 µL of growth medium.[9]
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Replace the medium with fresh medium containing various concentrations of Nthis compound (e.g., 0.1 µM to 1 µM) with or without a stimulating growth factor (e.g., 5 ng/mL TGF-β1).[9][10] Ensure the final DMSO concentration is consistent and low (<0.1%).
-
Incubate for 1, 3, or 7 days.[9]
-
At each time point, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of proliferation relative to the vehicle control.
Protocol 1.2: BrdU Incorporation Assay
This assay directly measures DNA synthesis, providing a more specific assessment of cell proliferation.
Materials:
-
Same as MTT assay, plus a BrdU Cell Proliferation Assay Kit.
Procedure:
-
Follow steps 1-3 of the MTT assay protocol.
-
Incubate the cells for 24 hours.[11]
-
Add BrdU labeling solution to each well and incubate for an additional 2-4 hours.
-
Remove the labeling medium and fix the cells.
-
Add the anti-BrdU antibody and incubate.
-
Add the substrate solution and measure the absorbance according to the manufacturer's instructions.
-
Calculate the percentage of proliferation relative to the vehicle control.
Fibroblast Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of Nthis compound on the migration of fibroblasts, a key process in wound healing and fibrosis.
Materials:
-
Primary human lung fibroblasts
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a wound healing insert
-
Nthis compound stock solution
-
Growth factors (e.g., TGF-β1)
-
Microscope with a camera
Procedure:
-
Seed fibroblasts in a 6-well or 12-well plate and grow to confluence.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh, low-serum medium containing different concentrations of Nthis compound (e.g., 0.1 µM to 1 µM) with or without a stimulant like TGF-β1 (5 ng/mL).[10][12]
-
Capture images of the scratch at 0 hours and at various time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch area.
TGF-β-Induced Myofibroblast Differentiation Assay
This assay assesses the ability of Nthis compound to inhibit the transformation of fibroblasts into contractile, matrix-producing myofibroblasts, a hallmark of fibrosis.
Materials:
-
Primary human lung fibroblasts
-
Cell culture plates
-
Recombinant human TGF-β1
-
Nthis compound stock solution
-
Reagents for Western blotting or immunofluorescence (e.g., primary antibody against α-smooth muscle actin (α-SMA), secondary antibodies)
Procedure:
-
Seed fibroblasts and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of Nthis compound for 30 minutes to 1 hour.[2]
-
Add TGF-β1 (e.g., 5-10 ng/mL) to induce myofibroblast differentiation.[2][4]
-
Incubate for 24-48 hours.
-
Assess myofibroblast differentiation by measuring the expression of α-SMA, a key marker. This can be done via:
-
Western Blotting: Lyse the cells, run the protein on an SDS-PAGE gel, transfer to a membrane, and probe with an anti-α-SMA antibody.
-
Immunofluorescence: Fix and permeabilize the cells, stain with an anti-α-SMA antibody and a nuclear counterstain (e.g., DAPI), and visualize using a fluorescence microscope.
-
Extracellular Matrix (ECM) Deposition Assay
This protocol quantifies the effect of Nthis compound on collagen production by fibroblasts.
Materials:
-
Primary human lung fibroblasts
-
Cell culture plates
-
Recombinant human TGF-β1
-
Nthis compound stock solution
-
Sircol™ Soluble Collagen Assay Kit
Procedure:
-
Seed fibroblasts and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of Nthis compound for 30 minutes.[2]
-
Add TGF-β1 (e.g., 5 ng/mL) to stimulate collagen production.[2]
-
Incubate for 48 hours.[2]
-
Collect the cell culture supernatant (for secreted collagen) and the cell layer (for deposited collagen).
-
Quantify the amount of collagen in each fraction using the Sircol™ Assay according to the manufacturer's protocol.
-
Measure the absorbance and determine the collagen concentration based on a standard curve.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vitro evaluation of Nthis compound. By employing these assays, researchers can effectively characterize its anti-proliferative, anti-migratory, and anti-fibrotic properties. Given the identical mechanism of action, the extensive data available for Nintedanib serves as a robust benchmark for studies involving its deuterated analogue. Consistent and rigorous application of these protocols will enable a thorough understanding of the in vitro efficacy of Nthis compound in the context of fibrotic diseases.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. Anti-fibrotic effects of nintedanib in lung fibroblasts derived from patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nintedanib in Progressive Fibrosing Interstitial Lung Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exposure–safety analyses of nintedanib in patients with chronic fibrosing interstitial lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nintedanib | Intedanib | triple vascular kinase inhibitor | TargetMol [targetmol.com]
- 8. Nintedanib: evidence for its therapeutic potential in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pirfenidone and nintedanib modulate properties of fibroblasts and myofibroblasts in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nintedanib inhibits TGF-β-induced myofibroblast transdifferentiation in human Tenon’s fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nintedanib inhibits TGF-β-induced myofibroblast transdifferentiation in human Tenon's fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intedanib-d3 in Non-Small Cell Lung Cancer (NSCLC) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nintedanib is an oral small-molecule tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases involved in tumor angiogenesis and growth, including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2][3] It has been investigated and approved for the treatment of non-small cell lung cancer (NSCLC), particularly in combination with docetaxel for patients with advanced adenocarcinoma after first-line chemotherapy.[4][5]
Intedanib-d3 is a stable isotope-labeled version of Nintedanib. In research, its primary application is as an internal standard (IS) for the accurate quantification of Nintedanib in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is critical for correcting for variability during sample preparation and analysis, thereby ensuring the precision and accuracy of pharmacokinetic and pharmacodynamic studies.
These application notes provide detailed protocols for the use of this compound as an internal standard in the context of in vitro and in vivo NSCLC studies with Nintedanib.
Mechanism of Action of Nintedanib in NSCLC
Nintedanib functions as a competitive inhibitor at the ATP-binding sites of the intracellular domains of VEGFR, FGFR, and PDGFR.[1][2] By blocking the autophosphorylation of these receptors, it inhibits downstream signaling cascades that are crucial for the proliferation and migration of endothelial cells and pericytes, leading to a reduction in tumor angiogenesis and growth.[2][6]
Figure 1: Simplified signaling pathway of Nintedanib's mechanism of action.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of Nintedanib in preclinical studies and for its bioanalytical quantification.
Table 1: Preclinical Dosing and Pharmacokinetic Parameters of Nintedanib
| Parameter | Value | Species | Study Type | Reference |
| Oral Dose | 10-50 mg/kg | Mouse | Pharmacokinetic/Tissue Distribution | [4] |
| Oral Dose | 30 mg/kg | Rat | Metabolism Study | [7] |
| Tmax (Time to Max. Concentration) | ~2-4 hours | Human | Clinical Trial | [5] |
| Terminal Half-life | ~10-15 hours | Human | Clinical Trial | [5] |
Table 2: LC-MS/MS Parameters for Nintedanib Quantification
| Parameter | Value | Reference |
| Internal Standard | This compound (or other stable isotope-labeled Nintedanib) | [8] |
| Column | Acquity UPLC BEH C18 (2.1mm x 50mm, 1.7µm) | [4] |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water (gradient) | [4] |
| Flow Rate | 0.30 - 0.40 mL/min | [4][9] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [4] |
| MRM Transition (Nintedanib) | m/z 540.3 → 113.1 | [4] |
| MRM Transition (BIBF 1202 - metabolite) | m/z 526.3 → 113.1 | [4] |
| Linearity Range (Plasma) | 1.0 - 1000 ng/mL | [4] |
Experimental Protocols
Protocol 1: In Vitro NSCLC Cell Viability Assay with Nintedanib Treatment
This protocol describes a typical workflow for assessing the effect of Nintedanib on the viability of NSCLC cell lines.
Figure 2: Workflow for an in vitro cell viability assay with Nintedanib.
Methodology:
-
Cell Culture: Culture human NSCLC cell lines (e.g., A549, H1299) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Nintedanib Treatment: Prepare a stock solution of Nintedanib in DMSO. Serially dilute the stock solution to achieve final concentrations ranging from nanomolar to micromolar. Add the diluted Nintedanib solutions to the cells.
-
Incubation: Incubate the treated cells for 48-72 hours.
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, resazurin) and incubate according to the manufacturer's instructions. Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the half-maximal inhibitory concentration (IC50).
Protocol 2: In Vivo Pharmacokinetic Study of Nintedanib in a Mouse Xenograft Model of NSCLC
This protocol outlines the steps for a pharmacokinetic study of Nintedanib in mice bearing NSCLC tumors.
Methodology:
-
Animal Model: Implant human NSCLC cells subcutaneously into immunodeficient mice. Allow tumors to grow to a specified size.
-
Drug Administration: Administer a single oral dose of Nintedanib (e.g., 50 mg/kg) to the tumor-bearing mice.
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-dosing, collect blood samples via cardiac puncture or tail vein bleeding into tubes containing an anticoagulant. Euthanize the animals and collect tumor and other tissues of interest.
-
Sample Processing: Centrifuge the blood samples to separate plasma. Store plasma and tissue samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of Nintedanib in plasma and tissue homogenates using the LC-MS/MS method detailed in Protocol 3.
Protocol 3: Quantification of Nintedanib in Biological Samples using this compound as an Internal Standard
This protocol provides a detailed method for the quantification of Nintedanib in plasma and tissue homogenates.
Figure 3: Workflow for sample preparation and analysis of Nintedanib.
Methodology:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Nintedanib and this compound in a suitable organic solvent (e.g., DMSO or methanol).
-
Prepare calibration standards by spiking known concentrations of Nintedanib into the same biological matrix as the study samples (e.g., blank mouse plasma).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50-100 µL of plasma, calibration standards, or QC samples into microcentrifuge tubes. For tissue samples, first homogenize the tissue in a suitable buffer.
-
Add a working solution of this compound to each sample.
-
Add 3-4 volumes of cold acetonitrile to each tube to precipitate proteins.[10]
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[10]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Set up the UPLC-MS/MS system with the parameters outlined in Table 2.
-
Inject the prepared samples onto the UPLC system.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for Nintedanib and this compound.
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for Nintedanib and this compound.
-
Calculate the peak area ratio of Nintedanib to this compound.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Nintedanib in the study samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
This compound is an essential tool for the accurate and precise quantification of Nintedanib in biological samples from NSCLC studies. The protocols provided herein offer a framework for conducting in vitro and in vivo experiments with Nintedanib and subsequently analyzing the samples using a robust LC-MS/MS method with this compound as an internal standard. Adherence to these methodologies will ensure high-quality data for pharmacokinetic, pharmacodynamic, and efficacy studies in the development of therapies for non-small cell lung cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib | Semantic Scholar [semanticscholar.org]
- 3. prensamedica.org [prensamedica.org]
- 4. Simultaneous determination of nintedanib and its metabolite BIBF 1202 in different tissues of mice by UPLC-MS/MS and its application in drug tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Statistical optimization and validation of a novel ultra-performance liquid chromatography method for estimation of nintedanib in rat and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape of Nintedanib-d3 in HPLC
This technical support guide provides troubleshooting strategies and answers to frequently asked questions regarding poor peak shape of Nintedanib-d3 encountered during High-Performance Liquid Chromatography (HPLC) analysis. This resource is intended for researchers, scientists, and drug development professionals to help identify and resolve common chromatographic issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for Nthis compound?
Poor peak shape, particularly peak tailing, for Nthis compound, a basic compound, is often attributed to secondary interactions with the stationary phase. Key causes include:
-
Silanol Interactions: Residual silanol groups on silica-based columns can interact with the basic amine functional groups of Nthis compound, leading to peak tailing.[1][2][3]
-
Mobile Phase pH: An inappropriate mobile phase pH, especially close to the pKa of Nintedanib, can result in the co-existence of ionized and unionized forms of the analyte, causing peak distortion.[1][4][5]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and asymmetric peaks.[6][7]
-
Extra-Column Effects: Dead volume in the HPLC system, such as from long or wide tubing, can cause peak broadening.[1][6][7]
-
Column Degradation: Over time, columns can degrade, especially when used with harsh mobile phases, leading to a decline in performance and poor peak shape.[6]
Q2: How does the deuterium label in Nthis compound affect its chromatography?
The deuterium label in Nthis compound is not expected to be the primary cause of poor peak shape. However, in HPLC-MS applications using a deuterated mobile phase (like D2O), you might observe a shift in retention time compared to the non-deuterated analog.[8][9][10] This is due to the different strengths of hydrogen and deuterium bonds. The fundamental chemical interactions causing poor peak shape are more likely related to the overall molecular structure of Nintedanib.
Q3: What is the ideal mobile phase pH for analyzing Nthis compound?
For basic compounds like Nintedanib, it is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa to ensure a single ionic form. Several validated methods for Nintedanib utilize an acidic mobile phase, typically with a pH around 3.0, adjusted with orthophosphoric acid.[11][12][13] This protonates the amine groups on Nintedanib, reducing interactions with silanol groups and improving peak shape.
Q4: Can the choice of organic modifier impact peak shape?
Yes, the organic modifier (e.g., acetonitrile or methanol) can influence peak shape. While both are commonly used in reversed-phase HPLC, their elution strengths and interactions with the stationary phase differ. For Nintedanib, methods have been successfully developed using both acetonitrile and methanol.[11][14] If you are experiencing issues, experimenting with the other solvent or a mixture of both could be beneficial.
Troubleshooting Guide
Issue: Peak Tailing
Peak tailing is a common issue when analyzing basic compounds like Nthis compound. The following steps can help diagnose and resolve this problem.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for addressing peak tailing of Nthis compound.
Detailed Steps:
-
Mobile Phase pH Adjustment:
-
Column Evaluation and Selection:
-
Problem: Strong interactions between the basic analyte and acidic silanol groups on the column's stationary phase.
-
Solution:
-
Use a modern, high-purity silica column with end-capping to minimize exposed silanol groups.
-
If the column is old or has been used extensively, it may be degraded. Replace it with a new column of the same type.[6]
-
-
-
Sample Concentration:
-
System Optimization:
Signaling Pathway of Secondary Interactions Leading to Peak Tailing
Caption: Interaction between basic Nthis compound and ionized silanol groups.
Experimental Protocols and Data
Below are examples of HPLC methods that have been successfully used for the analysis of Nintedanib. These can serve as a starting point for method development and troubleshooting.
Table 1: Published HPLC Methods for Nintedanib Analysis
| Parameter | Method 1[11][12][13] | Method 2[14] | Method 3[15] |
| Column | YMC Pack ODS-AQ (C18), 250 x 4.6 mm, 5 µm | Poroshell C18, 150 x 4.5 mm, 3.5 µm | C18 Column |
| Mobile Phase A | Water (pH 3.0 with Orthophosphoric Acid) | Methanol | Ammonium Formate Buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Gradient/Isocratic | Gradient | Isocratic (50:50 v/v) | Isocratic (28.19:71.81 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not Specified |
| Detection | 210 nm | 379.5 nm | Not Specified |
| Column Temp. | 25°C | Ambient | Not Specified |
Detailed Methodologies:
Method 1: Gradient RP-HPLC[11][12][13]
-
Column: YMC Pack ODS-AQ (C18), 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of water (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Standard Preparation: A stock solution of Nintedanib (e.g., 1000 µg/mL) is prepared in a suitable diluent and further diluted to working concentrations.
Method 2: Isocratic RP-HPLC[14]
-
Column: Poroshell C18, 150 x 4.5 mm, 3.5 µm particle size.
-
Mobile Phase: A 50:50 (v/v) mixture of methanol and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: PDA detector at 379.5 nm.
-
Linearity Range: 2-10 ppm.
This guide provides a comprehensive starting point for troubleshooting poor peak shape of Nthis compound in HPLC. By systematically addressing potential issues related to the mobile phase, column, sample, and HPLC system, researchers can significantly improve the quality of their chromatographic data.
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. moravek.com [moravek.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The use of deuterium oxide as a mobile phase for structural elucidation by HPLC/UV/ESI/MS [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. tandfonline.com [tandfonline.com]
Nintedanib-d3 Stability in Biological Matrices: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Nintedanib-d3 in biological matrices. All recommendations are based on published data for Nintedanib, and while the deuterated form (Nthis compound) is expected to have similar stability, it is advisable to perform internal validation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Nintedanib in biological matrices?
A1: The main route of metabolism and degradation for Nintedanib is through hydrolytic cleavage of its methyl ester group by esterases present in biological matrices like plasma and liver microsomes. This process forms the free acid metabolite, BIBF 1202.[1][2][3][4] Subsequently, BIBF 1202 is glucuronidated by UGT enzymes.[1][2][3] A minor portion of Nintedanib's metabolism occurs via cytochrome P450 pathways, primarily CYP3A4.[1][5] Forced degradation studies have shown that Nintedanib is susceptible to degradation under hydrolytic (acidic, neutral, and alkaline) and oxidative conditions.[6][7][8]
Q2: Is Nthis compound expected to have different stability compared to non-deuterated Nintedanib?
A2: While specific stability data for Nthis compound is not extensively published, its stability profile is anticipated to be very similar to that of Nintedanib. The deuterium atoms in Nthis compound are typically located on the N-methyl group of the piperazine ring. The primary degradation pathway, which is the hydrolysis of the methyl ester at a different part of the molecule, should not be significantly affected by this isotopic substitution. However, it is always best practice to perform your own stability assessments for the specific deuterated analog you are using.
Q3: What are the recommended storage conditions for Nthis compound in plasma and whole blood?
A3: Based on stability studies of Nintedanib in human plasma, the following storage conditions have been shown to maintain compound integrity:
-
Bench-top stability: Stable for at least 6 hours at room temperature.[9]
-
Short-term storage: Stable for at least 15 days at -20°C and -80°C.[9]
-
Long-term storage: Stable for at least 30 days at -20°C and -80°C.[9]
-
Freeze-thaw stability: Stable through multiple freeze-thaw cycles.[9]
For whole blood, it is recommended to process the samples to plasma as soon as possible to minimize enzymatic degradation. If immediate processing is not possible, storing whole blood on ice and processing within a few hours is advisable.
Q4: Can pH changes in the biological matrix affect Nthis compound stability?
A4: Yes, pH can influence the stability of Nintedanib. The drug's solubility is pH-dependent, with increased solubility at acidic pH < 3.[3][4] Forced degradation studies have demonstrated that Nintedanib is labile to acidic, neutral, and alkaline hydrolysis.[6][7] Therefore, it is crucial to control the pH of the biological matrix during sample collection, processing, and storage to ensure the stability of Nthis compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low recovery of Nthis compound from plasma samples. | Degradation due to esterase activity. | - Process samples at low temperatures (e.g., on ice).- Add an esterase inhibitor (e.g., sodium fluoride) to the collection tubes.- Minimize the time between sample collection and extraction. |
| Adsorption to container surfaces. | - Use low-binding polypropylene tubes for sample collection and storage.- Silanize glassware if it must be used. | |
| High variability in replicate analyses. | Inconsistent sample handling. | - Standardize all sample handling procedures, including thawing, mixing, and extraction times.- Ensure complete thawing and vortexing of samples before aliquoting. |
| Precipitation of the analyte. | - Check the solubility of Nthis compound in your final extraction solvent.- Ensure the sample extract is clear before injection into the analytical instrument. | |
| Appearance of unexpected peaks in the chromatogram. | Formation of degradation products. | - Review the sample handling and storage conditions to identify potential causes of degradation (e.g., prolonged exposure to room temperature, extreme pH).- Refer to forced degradation studies to identify potential degradation products.[6][10] |
| Matrix effects. | - Optimize the sample preparation method (e.g., use solid-phase extraction instead of protein precipitation) to remove interfering matrix components.- Use a stable isotope-labeled internal standard to compensate for matrix effects. |
Quantitative Stability Data
The following tables summarize the stability of Nintedanib in human plasma under various conditions as reported in the literature.
Table 1: Bench-Top and Freeze-Thaw Stability of Nintedanib in Human Plasma
| Condition | Concentration (ng/mL) | Mean Concentration ± SD (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Bench-Top (6h at RT) | ||||
| LQC | 15 | 14.8 ± 0.5 | 98.7 | 3.4 |
| HQC | 750 | 742.5 ± 21.1 | 99.0 | 2.8 |
| Freeze-Thaw (3 cycles) | ||||
| LQC | 15 | 15.2 ± 0.4 | 101.3 | 2.6 |
| HQC | 750 | 759.0 ± 18.2 | 101.2 | 2.4 |
| Data adapted from a study on Nintedanib quantification in rat and human plasma.[9] | ||||
| LQC: Low Quality Control, HQC: High Quality Control, RT: Room Temperature, SD: Standard Deviation, RSD: Relative Standard Deviation. |
Table 2: Short-Term and Long-Term Stability of Nintedanib in Human Plasma
| Condition | Concentration (ng/mL) | Mean Concentration ± SD (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Short-Term (15 days at -20°C) | ||||
| LQC | 15 | 14.9 ± 0.6 | 99.3 | 4.0 |
| HQC | 750 | 745.5 ± 23.1 | 99.4 | 3.1 |
| Short-Term (15 days at -80°C) | ||||
| LQC | 15 | 15.1 ± 0.5 | 100.7 | 3.3 |
| HQC | 750 | 753.0 ± 19.6 | 100.4 | 2.6 |
| Long-Term (30 days at -20°C) | ||||
| LQC | 15 | 14.7 ± 0.7 | 98.0 | 4.8 |
| HQC | 750 | 738.0 ± 25.8 | 98.4 | 3.5 |
| Long-Term (30 days at -80°C) | ||||
| LQC | 15 | 15.3 ± 0.4 | 102.0 | 2.6 |
| HQC | 750 | 761.3 ± 17.5 | 101.5 | 2.3 |
| Data adapted from a study on Nintedanib quantification in rat and human plasma.[9] | ||||
| LQC: Low Quality Control, HQC: High Quality Control, SD: Standard Deviation, RSD: Relative Standard Deviation. |
Experimental Protocols
Protocol for Assessing Bench-Top Stability
-
Prepare low and high concentration quality control (QC) samples of Nthis compound in the biological matrix of interest.
-
Thaw the QC samples and keep them at room temperature for a specified period (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
At each time point, process the samples using your validated bioanalytical method.
-
Quantify the concentration of Nthis compound and compare it to the concentration at time zero.
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The analyte is considered stable if the deviation from the nominal concentration is within an acceptable range (typically ±15%).
Protocol for Assessing Freeze-Thaw Stability
-
Prepare low and high concentration QC samples of Nthis compound in the biological matrix.
-
Freeze the QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 24 hours.
-
Thaw the samples completely at room temperature.
-
After thawing, refreeze the samples for at least 12 hours.
-
Repeat this freeze-thaw cycle for a specified number of times (e.g., three or five cycles).
-
After the final thaw, process the samples and quantify the Nthis compound concentration.
-
Compare the results to the concentration of freshly prepared QC samples to determine stability.
Visualizations
Caption: Nintedanib's mechanism of action.
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting decision tree.
References
- 1. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Metabolic profiling of tyrosine kinase inhibitor nintedanib using metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of stress degradation products of nintedanib by UPLC, UHPLC-Q-TOF/MS/MS and NMR: Evidence of a degradation product with a structure alert for mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Statistical optimization and validation of a novel ultra-performance liquid chromatography method for estimation of nintedanib in rat and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciforum.net [sciforum.net]
Technical Support Center: Optimizing Mass Spectrometer Parameters for Nintedanib-d3 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometer parameters for the analysis of Nintedanib and its deuterated internal standard, Nintedanib-d3.
Frequently Asked Questions (FAQs)
What are the recommended mass spectrometer parameters for Nintedanib?
Based on published literature, the most commonly used precursor-to-product ion transition for Nintedanib in positive electrospray ionization (ESI) mode is m/z 540.3 → 113.1.[1][2][3] The specific collision energy (CE) and declustering potential (DP) should be optimized on your specific instrument for maximum sensitivity.
How do I determine the mass spectrometer parameters for Nthis compound?
Since Nthis compound is a deuterated internal standard, its precursor ion will be shifted by +3 Da compared to Nintedanib. Therefore, the expected precursor ion for Nthis compound is m/z 543.3. The product ion is likely to be the same as Nintedanib (m/z 113.1), as the deuterium labeling is typically on a part of the molecule that is not lost during fragmentation in this transition.
Experimental Protocol: Optimization of Nthis compound MRM Parameters
-
Prepare a standard solution of Nthis compound at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Perform a Q1 scan to confirm the mass of the precursor ion (expected around m/z 543.3).
-
Select the precursor ion (m/z 543.3) and perform a product ion scan to identify the most abundant and stable fragment ions. The most intense fragment is likely to be m/z 113.1.
-
Set up a Multiple Reaction Monitoring (MRM) method with the selected precursor and product ions (e.g., 543.3 → 113.1).
-
Optimize the Collision Energy (CE) by ramping the CE values and monitoring the signal intensity of the product ion. Select the CE that provides the highest and most stable signal.
-
Optimize the Declustering Potential (DP) in a similar manner to the CE to maximize the precursor ion signal entering the collision cell.
What are typical Liquid Chromatography (LC) conditions for Nintedanib analysis?
A common approach for Nintedanib analysis is reverse-phase chromatography using a C18 column. The mobile phase typically consists of a gradient of acetonitrile and water containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.[2][4]
What is a common sample preparation method for Nintedanib in plasma?
Protein precipitation is a widely used method for extracting Nintedanib from plasma samples due to its simplicity and effectiveness.[4]
Experimental Protocol: Sample Preparation using Protein Precipitation
-
To 100 µL of plasma sample, add an appropriate amount of Nthis compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL) before injection into the LC-MS/MS system.
Data Presentation
Table 1: Mass Spectrometer Parameters for Nintedanib and Nthis compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Nintedanib | 540.3 | 113.1 | Positive ESI |
| Nthis compound | 543.3 | 113.1 | Positive ESI |
Note: Collision Energy (CE) and Declustering Potential (DP) should be optimized for your specific instrument.
Table 2: Example LC Gradient Program
| Time (min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 90 | 10 |
| 1.0 | 90 | 10 |
| 5.0 | 10 | 90 |
| 6.0 | 10 | 90 |
| 6.1 | 90 | 10 |
| 8.0 | 90 | 10 |
Troubleshooting Guide
Issue: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Possible Cause 1: Inappropriate Mobile Phase pH. Nintedanib is a basic compound, and a mobile phase with a low pH (e.g., containing formic acid) is generally recommended to ensure consistent protonation and good peak shape.
-
Solution 1: Ensure the mobile phase contains an appropriate amount of acid (e.g., 0.1% formic acid).
-
Possible Cause 2: Column Contamination or Degradation. Buildup of matrix components on the column can lead to active sites that cause peak tailing.
-
Solution 2: Use a guard column and/or implement a robust sample clean-up procedure. If the column is old, replace it.
-
Possible Cause 3: Injection Solvent Mismatch. Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution 3: Ensure the sample is reconstituted in a solvent similar to or weaker than the initial mobile phase.
Issue: Low Sensitivity or Poor Signal Intensity
-
Possible Cause 1: Suboptimal MS Parameters. The collision energy and declustering potential may not be optimized for Nintedanib or Nthis compound.
-
Solution 1: Perform an infusion experiment to optimize these parameters for your specific instrument.
-
Possible Cause 2: Ion Suppression. Co-eluting matrix components can interfere with the ionization of the analyte and internal standard in the ion source.
-
Solution 2: Improve sample clean-up to remove interfering substances. Adjusting the chromatographic conditions to separate the analyte from the interfering peaks can also be effective.
-
Possible Cause 3: Inefficient Sample Extraction. The sample preparation method may not be efficiently recovering the analyte.
-
Solution 3: Evaluate different protein precipitation solvents or consider alternative extraction methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Issue: Inconsistent Internal Standard Response
-
Possible Cause 1: Improper Addition of Internal Standard. Inconsistent pipetting of the internal standard will lead to variable responses.
-
Solution 1: Ensure the internal standard is added accurately and consistently to all samples, calibrators, and quality controls.
-
Possible Cause 2: Differential Ion Suppression. The internal standard and analyte may be experiencing different degrees of ion suppression.
-
Solution 2: Since Nthis compound is a stable isotope-labeled internal standard, it should co-elute with Nintedanib and experience similar matrix effects. If you are still observing inconsistencies, further optimization of the chromatography and sample preparation is necessary to minimize matrix effects.
Mandatory Visualizations
References
- 1. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Statistical optimization and validation of a novel ultra-performance liquid chromatography method for estimation of nintedanib in rat and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Matrix Effects in Intedanib-d3 Analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and resolving matrix effects during the bioanalysis of Intedanib-d3. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix. In the analysis of this compound, these effects can lead to either ion suppression (decreased signal intensity) or ion enhancement (increased signal intensity), compromising the accuracy, precision, and sensitivity of the assay.[1][2] This can result in unreliable pharmacokinetic data.
Q2: I am observing poor signal intensity for this compound. What are the likely causes?
A: Poor signal intensity for this compound can be attributed to several factors. A primary cause is ion suppression, where components in the biological matrix interfere with the ionization of the analyte.[3] Other potential causes include suboptimal sample concentration (either too dilute or too concentrated), inefficient ionization, or issues with the mass spectrometer's tuning and calibration.[3]
Q3: My results show high variability between replicate injections of the same sample. Could this be due to matrix effects?
A: Yes, high variability is a common symptom of inconsistent matrix effects. The composition of the biological matrix can vary between samples, leading to different degrees of ion suppression or enhancement for each injection. This variability compromises the precision and reproducibility of the analytical method.
Q4: How can I qualitatively assess if matrix effects are present in my assay?
A: A widely used qualitative method is the post-column infusion technique.[2][4] This involves infusing a constant flow of this compound solution into the mass spectrometer while injecting an extracted blank matrix sample onto the LC column. A dip or rise in the baseline signal at the retention time of Intedanib indicates the presence of ion suppression or enhancement, respectively.[5]
Q5: What is the role of a deuterated internal standard like this compound in managing matrix effects?
A: A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice for mitigating matrix effects in LC-MS/MS bioanalysis. Since this compound is chemically identical to the analyte (Intedanib), it co-elutes and experiences similar ionization suppression or enhancement. By calculating the analyte-to-internal standard peak area ratio, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.
Troubleshooting Guide
Issue 1: Significant Ion Suppression or Enhancement is Detected
This guide provides a systematic approach to identifying and mitigating the root cause of matrix effects.
Caption: A workflow for troubleshooting and resolving matrix effects in this compound analysis.
Step 1: Review and Optimize Sample Preparation
The initial and most critical step in mitigating matrix effects is to improve the sample cleanup process to remove interfering endogenous components.[4] Below is a comparison of common sample preparation techniques for Nintedanib analysis.
Table 1: Comparison of Sample Preparation Techniques for Nintedanib Analysis
| Technique | General Procedure | Advantages for Nintedanib Analysis | Disadvantages for Nintedanib Analysis |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to plasma to precipitate proteins.[6] | Simple, fast, and high-throughput.[7] Good recovery reported for Nintedanib.[8] | May result in less clean extracts, potentially leading to more significant matrix effects compared to SPE.[9] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Provides cleaner extracts, often resulting in reduced matrix effects.[9] A validated method for Nintedanib in human plasma utilizes SPE.[10] | More time-consuming and can be more expensive than PPT. Method development can be more complex. |
| Supported Liquid Extraction (SLE) | A form of liquid-liquid extraction where the aqueous sample is adsorbed onto a solid support. | Can offer a good balance of high recovery and effective matrix component removal.[11] | May require optimization for specific analytes. |
Experimental Protocol: Protein Precipitation for Nintedanib in Plasma
This protocol is adapted from a validated UPLC-MS/MS method for Nintedanib in mouse plasma.[7]
-
To 50 µL of plasma in a microcentrifuge tube, add the working solution of this compound.
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Experimental Protocol: Solid-Phase Extraction for Nintedanib in Plasma
This is a general protocol based on a validated LC-MS/MS assay for Nintedanib in human plasma.[10]
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of plasma (pre-spiked with this compound) onto the cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elute Nintedanib and this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Step 2: Optimize Chromatographic Conditions
If matrix effects persist after optimizing sample preparation, the next step is to adjust the chromatographic separation to resolve this compound from the interfering matrix components.
Caption: Optimizing chromatography to separate the analyte from matrix interferences.
Troubleshooting Strategies:
-
Modify the Gradient: A shallower gradient can improve the resolution between this compound and co-eluting matrix components.
-
Change the Mobile Phase: Altering the organic solvent (e.g., from acetonitrile to methanol) or the pH of the aqueous phase can change the selectivity of the separation.
-
Select a Different Column: A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can provide alternative selectivity and better separation from interfering peaks.
Table 2: UPLC-MS/MS Conditions for Nintedanib Analysis
This table summarizes typical chromatographic conditions from a validated method for Nintedanib.[12]
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Gradient elution (specifics to be optimized for resolution) |
| Flow Rate | 0.30 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Step 3: Evaluate and Optimize MS Source Conditions
Adjusting the mass spectrometer's source parameters can sometimes reduce the impact of matrix effects.
Troubleshooting Strategies:
-
Optimize Source Parameters: Fine-tune parameters such as spray voltage, source temperature, and gas flows to maximize the ionization of this compound while minimizing the ionization of interfering components.
-
Switch Ionization Mode: If applicable to your analyte and instrument, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce susceptibility to matrix effects, as APCI is generally less prone to ion suppression for certain compounds.[13]
By systematically following these troubleshooting steps, researchers can effectively identify, understand, and mitigate matrix effects in the analysis of this compound, leading to more reliable and accurate bioanalytical data.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gmi-inc.com [gmi-inc.com]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Statistical optimization and validation of a novel ultra-performance liquid chromatography method for estimation of nintedanib in rat and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A fast, sensitive, and high throughput method for the determination of nintedanib in mouse plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. roswellpark.org [roswellpark.org]
- 11. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 12. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. providiongroup.com [providiongroup.com]
Nintedanib-d3 Technical Support Center: A Guide for Researchers
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Nintedanib-d3. Find answers to frequently asked questions and detailed guidance on solubility, storage, and experimental protocols to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Nthis compound and how is it used in research?
Nthis compound is a deuterated and 13C-labeled form of Nintedanib.[1] It is primarily used as an internal standard in quantitative bioanalytical assays, such as mass spectrometry-based methods, to accurately measure the concentration of Nintedanib in biological samples. Its stable isotope labeling provides a distinct mass-to-charge ratio, allowing for precise differentiation from the unlabeled drug.
Q2: What are the main challenges when working with Nthis compound?
The primary challenge with Nintedanib and its deuterated analog is its low aqueous solubility, especially at physiological pH.[2][3] This can impact its dissolution in aqueous buffers and may require the use of organic solvents or specialized formulations for in vitro and in vivo studies. Careful consideration of solvent selection and preparation methods is crucial to achieve the desired concentration and maintain stability.
Q3: How should I prepare a stock solution of Nthis compound?
To prepare a stock solution, Nthis compound should be dissolved in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions.[4][5] For example, a stock solution can be prepared by dissolving the compound in fresh DMSO to a concentration of up to 100 mg/mL.[4][6] It is recommended to use ultrasonic agitation to aid dissolution.[5]
Q4: Can I use Nthis compound for in vivo animal studies? If so, how should I formulate it?
Yes, Nthis compound can be used in in vivo studies. Due to its low water solubility, specific formulations are required for administration. Common formulations involve a mixture of solvents to create a stable solution or suspension. A frequently used vehicle for oral administration is a suspension in 0.5% carboxymethyl cellulose (CMC-Na).[1] For injection, a combination of DMSO, PEG300, Tween 80, and saline is often employed.[1] For example, a formulation for intraperitoneal, intravenous, intramuscular, or subcutaneous injection can be prepared using a mixture of DMSO, Tween 80, and saline in a 10:5:85 ratio.[1]
Solubility Data
The solubility of Nintedanib and its derivatives is dependent on the solvent and pH. The following tables summarize the available solubility data for Nintedanib and its esilate salt, which is expected to be comparable to Nthis compound.
Table 1: Solubility in Organic Solvents
| Solvent | Solubility (Nintedanib Esilate) | Molar Concentration (mM) | Notes |
| DMSO | 100 mg/mL[4][6] | 153.9 | Use of fresh, moisture-free DMSO is recommended.[6] |
| DMSO | 66.67 mg/mL[5] | 102.61 | Ultrasonic agitation may be needed.[5] |
| Ethanol | 3.08 mg/mL[5] | 4.74 | Ultrasonic agitation may be needed.[5] |
| Methanol | Slightly Soluble | - | Heating may improve solubility. |
Table 2: Aqueous Solubility
| Solvent / Condition | Solubility (Nintedanib/Nintedanib Esilate) | Molar Concentration (mM) | Notes |
| Water | <1 mg/mL[7] | - | Nintedanib is poorly soluble in water. |
| Water (warmed to 50°C) | 10 mg/mL[4] | 15.39 | For Nintedanib Esilate. |
| pH 6.8 PBS | 11.98 µg/mL[2] | - | For Nintedanib. |
| pH 7.4 PBS | 5.13 µg/mL[2] | - | For Nintedanib. |
| pH 6.8 PBS with 0.5% Tween 80 | 441.67 µg/mL[2] | - | For Nintedanib. |
| pH 7.4 PBS with 0.5% Tween 80 | 132.42 µg/mL[2] | - | For Nintedanib. |
Storage and Stability
Proper storage is critical to maintain the integrity of Nthis compound.
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Powder | -20°C | 3 years[1] | Long-term storage. |
| Powder | 4°C | 2 years[1] | Short to medium-term storage. |
| In Solvent | -80°C | 6 months[1] | Recommended for stock solutions. |
| In Solvent | -20°C | 1 month[1] | For short-term storage of solutions. |
It is important to store the compound in a tightly sealed container, away from moisture.[5]
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh the required amount of Nthis compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex and/or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months.
Protocol 2: Formulation for In Vivo Oral Administration
-
Prepare a 0.5% (w/v) solution of carboxymethyl cellulose sodium (CMC-Na) in sterile water.
-
Weigh the required amount of Nthis compound.
-
Create a homogeneous suspension by adding the Nthis compound powder to the CMC-Na solution.
-
Mix thoroughly to ensure uniform distribution. A common final concentration for oral gavage is 5 mg/mL.[4]
Nintedanib's Mechanism of Action
Nintedanib is a potent, small-molecule tyrosine kinase inhibitor. It targets multiple receptor tyrosine kinases (RTKs) involved in angiogenesis and fibrosis.[8][9] The primary targets are:
-
Vascular Endothelial Growth Factor Receptors (VEGFR 1-3)
-
Fibroblast Growth Factor Receptors (FGFR 1-3)
-
Platelet-Derived Growth Factor Receptors (PDGFR α and β)
By binding to the ATP-binding pocket of these receptors, Nintedanib blocks downstream signaling pathways, thereby inhibiting the proliferation, migration, and activation of fibroblasts and endothelial cells.[8][10]
Figure 1: Nintedanib inhibits key signaling pathways involved in cell proliferation, angiogenesis, and fibrosis.
References
- 1. Nintedanib-13C,d3 I CAS#: I inhibitor for VEGFR1/2/3, FGFR1/2/3 and PDGFRα/β I InvivoChem [invivochem.com]
- 2. Improving The Oral Absorption Of Nintedanib By A Self-Microemulsion Drug Delivery System: Preparation And In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Nintedanib [chembk.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 10. publications.ersnet.org [publications.ersnet.org]
Technical Support Center: Enhancing Nintedanib-d3 Detection Sensitivity
Welcome to the Technical Support Center for Nintedanib-d3 detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during the detection of Nthis compound, helping you enhance the sensitivity and reliability of your results.
Issue 1: Low Signal Intensity or Poor Sensitivity for Nthis compound
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Question: We are experiencing low signal intensity for Nthis compound in our LC-MS/MS analysis. What are the potential causes and how can we improve the sensitivity?
-
Answer: Low signal intensity for Nthis compound can stem from several factors, ranging from sample preparation to instrument settings. Here’s a step-by-step troubleshooting approach:
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Sample Preparation: Inefficient extraction of Nthis compound from the plasma matrix can significantly reduce signal intensity.
-
Protein Precipitation (PPT): While a common and rapid technique, PPT may not be sufficient for removing all matrix interferences. If you are using acetonitrile for PPT, ensure a sufficient volume is used to maximize protein removal.[1] Consider centrifugation at a higher speed or for a longer duration to ensure complete precipitation of proteins.[1]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract compared to PPT, thereby reducing matrix effects and improving sensitivity. A validated method using SPE on a C18 column has shown high sensitivity for Nintedanib analysis.[2]
-
Sample pH: The pH of the sample and extraction solvent can influence the recovery of Nintedanib, which is a basic compound. Adjusting the pH of the sample or using a buffered extraction solution may improve recovery.
-
-
Chromatographic Conditions: Suboptimal chromatographic separation can lead to co-elution with interfering substances, causing ion suppression and reduced sensitivity.
-
Mobile Phase Composition: The choice of organic modifier and additives is crucial. Using a mobile phase of acetonitrile/methanol with formic acid has been shown to be effective.[2] The concentration of the acidic modifier can impact ionization efficiency; therefore, optimization is recommended.
-
Mobile Phase pH: For basic compounds like Nintedanib, a higher mobile phase pH can suppress the ionization of residual silanols on the column, reducing peak tailing and improving peak shape, which in turn can enhance sensitivity.[3][4] However, ensure the pH is compatible with your column's stability range.
-
Column Choice: An end-capped C18 column is often suitable for retaining Nintedanib and providing good peak shape. Different C18 columns can have varying levels of residual silanol activity, so testing columns from different manufacturers may be beneficial.
-
-
Mass Spectrometry Parameters: The settings of the mass spectrometer directly impact signal intensity.
-
Ion Source Optimization: Proper tuning of the ion source parameters, such as capillary voltage, nebulizer pressure, gas flow rate, and gas temperature, is critical for maximizing the ionization of Nthis compound.
-
Multiple Reaction Monitoring (MRM) Transitions: Ensure you are using the most sensitive and specific precursor-to-product ion transitions for Nthis compound. A common transition for Nintedanib is m/z 540.3 → 113.1.[5][6][7]
-
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Question: Our chromatograms for Nthis compound are showing significant peak tailing. What could be causing this and how can we improve the peak shape?
-
Answer: Peak tailing for basic compounds like Nintedanib is often due to secondary interactions with the stationary phase or issues with the analytical setup.
-
Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with the basic amine groups of Nintedanib, leading to peak tailing.[8][9]
-
Mobile Phase pH: Operating at a low mobile phase pH (e.g., around 3) can protonate the silanol groups, reducing their interaction with the protonated basic analyte.[10] Alternatively, a high pH can deprotonate the analyte, also minimizing this interaction.
-
Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites and improve peak shape. However, TEA can cause ion suppression in MS detection, so its use should be carefully evaluated.[11] Using a buffer like ammonium formate can also help mitigate peak tailing.[12]
-
Column Type: Employing a column with high-purity silica or an end-capped stationary phase can reduce the number of accessible silanol groups. Hybrid particle columns are also a good alternative.[10]
-
-
Column Contamination: Accumulation of matrix components on the column can lead to active sites that cause peak tailing.
-
Guard Column: Using a guard column can help protect the analytical column from strongly retained matrix components.
-
Column Washing: A rigorous column washing procedure with a strong solvent should be implemented between batches to remove contaminants.[10]
-
-
Extra-Column Volume: Excessive tubing length or improper connections can contribute to peak broadening and tailing.[10]
-
System Audit: Ensure all fittings are properly made with no dead volume and use tubing with the smallest practical internal diameter and length.[10]
-
-
Issue 3: High Variability in Internal Standard (Nthis compound) Response
-
Question: We are observing inconsistent peak areas for our internal standard, Nthis compound, across our sample batch. What could be the reason for this variability?
-
Answer: Variability in the internal standard response can compromise the accuracy of your quantitative results. Here are some potential causes and solutions:
-
Matrix Effects: Even with a deuterated internal standard, significant ion suppression or enhancement from co-eluting matrix components can lead to variability.
-
Chromatographic Separation: Optimize your chromatography to separate Nthis compound from the regions of significant matrix effects. A post-column infusion experiment can help identify these regions.
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Sample Clean-up: A more effective sample preparation method, such as SPE, can reduce the impact of matrix effects.
-
-
Inconsistent Sample Preparation: Errors in the addition of the internal standard or variations in the extraction efficiency can cause variability.
-
Pipetting Technique: Ensure accurate and consistent pipetting of the internal standard solution into all samples.
-
Vortexing and Centrifugation: Standardize the vortexing time and speed, as well as the centrifugation parameters, for all samples to ensure consistent extraction.
-
-
Stability Issues: Nthis compound may not be stable under the conditions of sample collection, processing, or storage.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample preparation method for Nthis compound in plasma?
A1: Both protein precipitation (PPT) and solid-phase extraction (SPE) are commonly used. PPT with acetonitrile is a faster method, but SPE often provides a cleaner extract, which can lead to better sensitivity and reduced matrix effects.[1][2] The choice depends on the required sensitivity and the complexity of the sample matrix.
Q2: Which type of HPLC column is best suited for Nthis compound analysis?
A2: A reversed-phase C18 column is the most common choice. To minimize peak tailing associated with the basic nature of Nintedanib, it is advisable to use a modern, high-purity, end-capped C18 column.
Q3: What are the optimal mass spectrometry settings for Nthis compound detection?
A3: Positive electrospray ionization (ESI+) is typically used. The precursor ion for Nintedanib is [M+H]+ at m/z 540.3. A common and sensitive product ion for MRM is m/z 113.1.[5][6][7] It is crucial to optimize source parameters like capillary voltage, gas flows, and temperature for your specific instrument.
Q4: How can I minimize matrix effects in my Nthis compound assay?
A4: To minimize matrix effects, consider the following:
-
Improve Sample Clean-up: Use a more selective sample preparation method like SPE.
-
Optimize Chromatography: Adjust the mobile phase and gradient to separate Nthis compound from co-eluting matrix components.
-
Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering substances.
-
Use a Stable Isotope-Labeled Internal Standard: Nthis compound is the ideal internal standard as it co-elutes and experiences similar matrix effects as the analyte, thereby providing effective compensation.
Q5: What are the expected linearity and precision for a validated Nintedanib bioanalytical method?
A5: Validated methods for Nintedanib in plasma have demonstrated good linearity over various concentration ranges, such as 0.500 - 250 ng/mL.[2] Precision, expressed as the coefficient of variation (%CV), is typically expected to be below 15%.[1]
Quantitative Data Summary
| Parameter | Method 1 | Method 2 | Method 3 |
| Analytical Technique | LC-MS/MS | UPLC-UV | RP-HPLC |
| Matrix | Human Plasma (EDTA) | Rat and Human Plasma | --- |
| Sample Preparation | Solid Phase Extraction | Protein Precipitation (Acetonitrile) | --- |
| HPLC Column | C18 | ACQUITY HSS T3 C18 | Poroshell C18 |
| Mobile Phase | Acetonitrile/Methanol with Formic Acid | 25 mM KH2PO4 buffer (pH 7.5):Acetonitrile (32:68) | Methanol:Acetonitrile (50:50) |
| Flow Rate | 300 µL/min | 0.55 mL/min | 1 mL/min |
| Detection | Tandem Mass Spectrometry (MS/MS) | UV at 385 nm | PDA at 379.5 nm |
| Calibration Range | 0.500 - 250 ng/mL | 15 - 750 ng/mL | 2 - 10 ppm |
| Precision (%CV) | < 4.88% | < 15% | --- |
| Accuracy | 101 - 109% | 85 - 115% | 98.06 - 99.32% |
| Reference | [2] | [1] | [15] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Nintedanib in Human Plasma
This protocol is based on a validated high-sensitivity method.[2]
-
Sample Preparation (Solid Phase Extraction):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of human plasma, add the internal standard (Nthis compound).
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
HPLC Column: C18 column.
-
Mobile Phase: Acetonitrile/Methanol with Formic Acid.
-
Flow Rate: 300 µL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Nintedanib: m/z 540.3 → 113.1
-
Nthis compound: (adjust for deuterium mass shift)
-
-
Protocol 2: UPLC-UV Analysis of Nintedanib in Plasma
This protocol is based on a validated UPLC-UV method.[1]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 5 µL of the internal standard solution.
-
Add 345 µL of acetonitrile to precipitate the proteins.
-
Vortex the sample for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for injection.
-
-
UPLC-UV Conditions:
-
Column: ACQUITY HSS T3 C18.
-
Mobile Phase: 25 mM potassium dihydrogen phosphate buffer (pH 7.5) with 0.1% triethylamine and acetonitrile (32:68 v/v).
-
Flow Rate: 0.55 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 385 nm.
-
Visualizations
References
- 1. Statistical optimization and validation of a novel ultra-performance liquid chromatography method for estimation of nintedanib in rat and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. roswellpark.org [roswellpark.org]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. researchgate.net [researchgate.net]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. it.restek.com [it.restek.com]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. impactfactor.org [impactfactor.org]
- 15. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Intedanib-d3 Degradation and Stability
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the degradation pathways of Intedanib-d3, along with troubleshooting and frequently asked questions to ensure the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is this compound susceptible to degradation?
A1: this compound, similar to nintedanib, is primarily susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions.[1][2][3][4][5] While generally stable under thermal and photolytic stress, some studies have reported degradation under photolytic conditions.[1][2][4][5][6][7]
Q2: What are the major degradation pathways for this compound?
A2: The main degradation pathways identified for nintedanib, which are applicable to this compound, are hydrolysis and oxidation.
-
Acidic Hydrolysis: Leads to the formation of a degradation product with a free aromatic amine moiety, which is a potential structural alert for mutagenicity.[1] Two new impurities were observed during acid degradation in one study.[4]
-
Alkaline Hydrolysis: Results in the formation of one major degradation product.[4]
-
Oxidative Degradation: Occurs in the presence of oxidizing agents like hydrogen peroxide, leading to one major impurity.[4]
Q3: Are there any specific storage conditions I should be aware of?
A3: Yes. Beyond standard laboratory practices, it is crucial to avoid storing this compound in the presence of basic substances. For instance, nintedanib has shown instability when stored as a powder with sodium bicarbonate at 40°C and 75% relative humidity for 3 months.[1]
Q4: How can I prevent the degradation of this compound during my experiments?
A4: To minimize degradation, consider the following:
-
pH Control: Maintain a neutral or slightly acidic pH for solutions, avoiding strongly acidic or alkaline conditions.
-
Inert Atmosphere: When working with solutions for extended periods, purging with an inert gas like nitrogen or argon can help prevent oxidative degradation.
-
Light Protection: Store solutions in amber vials or protect them from direct light, as some studies indicate potential for photolytic degradation.[2][5][7]
-
Temperature Control: While generally thermally stable, it is good practice to store stock solutions and experimental samples at recommended temperatures (e.g., refrigerated or frozen) to slow down any potential degradation processes.
-
Use Freshly Prepared Solutions: Whenever possible, prepare solutions of this compound fresh for each experiment to avoid degradation that may occur over time in solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in my chromatogram. | Degradation of this compound. | Review your sample preparation and storage conditions. Ensure the pH of your mobile phase and sample diluent is appropriate. Protect your samples from light and excessive heat. |
| Loss of this compound signal over time in solution. | Instability in the chosen solvent or buffer. | Prepare fresh solutions for each experiment. If you must store solutions, perform a stability study in your specific matrix to determine the acceptable storage duration and conditions. |
| Inconsistent results between experimental replicates. | Variable degradation due to inconsistent sample handling. | Standardize your sample preparation workflow, including incubation times, temperature, and exposure to light. |
Quantitative Data on Nintedanib Degradation
The following table summarizes the degradation of nintedanib observed under various stress conditions as reported in the literature. This data can serve as a guide for understanding the stability of this compound.
| Stress Condition | Reagent/Condition | Time | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 M HCl | 8 hours | Reflux | Significant Degradation | [5] |
| 0.1 N HCl | - | - | Formation of two impurities | [4] | |
| Alkaline Hydrolysis | 0.1 M NaOH | 8 hours | Reflux | Significant Degradation | [5] |
| 5 N NaOH | 3 hours | 70°C | No significant change | [6] | |
| - | - | - | Formation of one impurity | [4] | |
| Oxidative Degradation | 3% H₂O₂ | 6 hours | Room Temperature | Significant Degradation | [5] |
| 30% H₂O₂ | 3 hours | 70°C | Formation of one impurity | [4][6] | |
| Thermal Degradation | - | 8 hours | 80°C | No significant change | [6] |
| - | - | - | Stable | [1][4] | |
| Photolytic Degradation | 1.2x10⁶ lux hours | - | - | Minor Degradation | [5] |
| UV lamp (200 Wh/m²) | - | - | Stable | [8] | |
| - | - | - | One small degradant peak | [7] |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound to assess its stability.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Reflux the mixture for 8 hours.[5]
-
Cool the solution, neutralize with an appropriate amount of 0.1 M NaOH, and dilute to a final concentration with the mobile phase.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Reflux the mixture for 8 hours.[5]
-
Cool the solution, neutralize with an appropriate amount of 0.1 M HCl, and dilute to a final concentration with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 6 hours.[5]
-
Dilute to a final concentration with the mobile phase.
-
-
Thermal Degradation:
-
Expose the solid drug powder to a temperature of 80°C for 8 hours.[6]
-
Dissolve the stressed powder in the mobile phase to achieve the desired final concentration.
-
-
Photolytic Degradation:
-
Expose the solid drug powder to an illumination of 1.2×10⁶ lux hours.[5]
-
Dissolve the stressed powder in the mobile phase to achieve the desired final concentration.
-
-
Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Visualizations
Degradation Pathways
Caption: Major degradation pathways of this compound.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for a forced degradation study.
References
- 1. Characterization of stress degradation products of nintedanib by UPLC, UHPLC-Q-TOF/MS/MS and NMR: Evidence of a degradation product with a structure alert for mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of stress degradation products of nintedanib by UPLC, UHPLC-Q-TOF/MS/MS and NMR: Evidence of a degrada… [ouci.dntb.gov.ua]
- 3. eurasianjournals.com [eurasianjournals.com]
- 4. jocpr.com [jocpr.com]
- 5. sciforum.net [sciforum.net]
- 6. impactfactor.org [impactfactor.org]
- 7. A stability indicating method development and... | F1000Research [f1000research.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: LC-MS/MS Method Optimization for Intedanib-d3 in Tissue Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing LC-MS/MS for the quantification of Intedanib in tissue samples with Intedanib-d3 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the recommended LC-MS/MS parameters for the analysis of Intedanib and this compound?
A1: The following table summarizes the typical starting parameters for an LC-MS/MS method for Intedanib and its deuterated internal standard, this compound. Optimization of these parameters for your specific instrument and tissue matrix is highly recommended.
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute Intedanib, then return to initial conditions for re-equilibration. |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Intedanib) | m/z 539.3 -> 113.1[1][2] |
| MRM Transition (this compound) | m/z 542.3 -> 113.1 |
| Collision Energy | Optimization required for your specific instrument. |
| Dwell Time | 100 - 200 msec |
Q2: What is the optimal procedure for homogenizing tissue samples for Intedanib analysis?
A2: Consistent and thorough homogenization is critical for the accurate quantification of Intedanib in tissue. Bead beating is a highly effective and reproducible method.
Experimental Protocol: Tissue Homogenization
-
Weighing: Accurately weigh a portion of the frozen tissue sample (e.g., 50-100 mg).
-
Homogenization Buffer: Add a measured volume of ice-cold homogenization buffer (e.g., 4 volumes of PBS or Tris-HCl buffer per gram of tissue).
-
Bead Addition: Add homogenization beads (e.g., ceramic or stainless steel beads of appropriate size for the tissue type) to the tube.
-
Homogenization: Secure the tubes in a bead beater homogenizer and process at a high speed for 2-3 cycles of 30-60 seconds, with cooling on ice between cycles to prevent degradation.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C for 10-15 minutes to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant for subsequent protein precipitation.
For a visual representation of the experimental workflow, please refer to the diagram below.
Troubleshooting Guide
This section addresses common issues encountered during the LC-MS/MS analysis of this compound in tissue samples.
Problem 1: High Variability in Internal Standard (this compound) Response
| Potential Cause | Troubleshooting Steps |
| Inconsistent Homogenization | Ensure a standardized and validated homogenization protocol is strictly followed for all samples. Inconsistent tissue disruption leads to variable extraction efficiency. |
| This compound Instability | Investigate the stability of this compound in the tissue homogenate and final extract under the storage and analytical conditions. Perform stability experiments at different temperatures and time points. |
| Differential Matrix Effects | The complex nature of tissue matrices can lead to ion suppression or enhancement that affects the analyte and internal standard differently. Evaluate matrix effects by comparing the response of this compound in neat solution versus post-extraction spiked matrix from different tissue lots. If significant differential effects are observed, consider further sample cleanup using techniques like solid-phase extraction (SPE). |
| Deuterium Exchange | While less common for the labeled positions in this compound, deuterium-hydrogen exchange can occur under certain pH and temperature conditions. Assess for exchange by incubating this compound in the sample matrix and mobile phase over time and monitoring for any increase in the Intedanib signal. |
Problem 2: Poor Peak Shape or Low Signal Intensity for Intedanib
| Potential Cause | Troubleshooting Steps |
| Suboptimal Chromatography | Optimize the LC gradient to ensure adequate separation of Intedanib from matrix components. A shallow gradient can improve peak shape. Ensure the injection solvent is compatible with the initial mobile phase to prevent peak distortion. |
| Matrix Suppression | Tissue homogenates are complex matrices that can cause significant ion suppression. Improve sample cleanup by incorporating a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step after protein precipitation. |
| Adsorption to Vials/Tubing | Intedanib may adsorb to certain types of plastic or glass surfaces. Use low-adsorption vials and tubing. |
| In-source Fragmentation | High source temperatures or voltages can lead to fragmentation of the parent ion before it enters the mass analyzer. Optimize source parameters to maximize the precursor ion signal. |
Problem 3: Isotopic Crosstalk between Intedanib and this compound
| Potential Cause | Troubleshooting Steps |
| Impurity in Internal Standard | The this compound standard may contain a small percentage of unlabeled Intedanib. Analyze a high concentration of the this compound solution alone to determine the contribution to the Intedanib MRM transition. This contribution can be subtracted during data processing. |
| In-source Fragmentation of this compound | If the deuterium atoms are lost in the ion source, it can contribute to the signal of the unlabeled analyte. Optimize the source conditions (e.g., cone voltage) to minimize such fragmentation. |
| Natural Isotope Contribution | The natural M+3 isotope of Intedanib can contribute to the this compound signal. This is typically minimal but can be assessed by analyzing a high concentration of an Intedanib standard. |
For a logical approach to troubleshooting, please refer to the decision tree below.
References
Technical Support Center: Troubleshooting Intedanib-d3 Internal Standard Variability
Welcome to the technical support center for addressing variability in the response of the Intedanib-d3 internal standard (IS). This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in quantitative bioanalytical methods, such as LC-MS/MS. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of variability in the this compound internal standard response?
A1: Variability in the this compound internal standard response can stem from several factors throughout the analytical workflow. These can be broadly categorized as issues related to sample preparation, chromatographic and mass spectrometric conditions, and the integrity of the internal standard itself. Common causes include inconsistencies in sample extraction, matrix effects, ion suppression or enhancement, instrument contamination, and improper storage or handling of the this compound standard.[1][2]
Q2: How can I determine if the variability I'm seeing is due to a matrix effect?
A2: A matrix effect is the alteration of ionization efficiency by co-eluting substances from the biological sample.[3][4][5][6] To investigate this, you can perform a post-extraction addition experiment. This involves comparing the response of this compound in a neat solution to its response when spiked into an extracted blank matrix. A significant difference in the signal intensity suggests the presence of matrix effects.
Q3: My this compound response is consistently low across all samples. What should I investigate first?
A3: Consistently low response of the internal standard can point towards a few key areas. First, verify the concentration and preparation of your this compound working solution to rule out dilution errors. Next, check for issues with the sample preparation procedure, such as inefficient extraction recovery. Finally, investigate potential instrument problems, including a dirty ion source or incorrect mass spectrometer settings.
Q4: Can the chromatographic separation between Intedanib and this compound affect the results?
A4: Yes, while stable isotope-labeled internal standards like this compound are expected to co-elute with the analyte, slight chromatographic shifts can occur. This can lead to differential matrix effects, where the analyte and the internal standard are not exposed to the same interfering components as they enter the mass spectrometer, thus compromising the accuracy of quantification. It is crucial to ensure near-perfect co-elution during method development.
Q5: What are the best practices for storing and handling this compound to ensure its stability?
A5: Proper storage and handling are critical for maintaining the integrity of your this compound internal standard. Always refer to the manufacturer's instructions for recommended storage conditions. Generally, it should be stored in a cool, dark place and protected from moisture. Prepare working solutions fresh and avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: High Variability in this compound Response Across a Batch
This is a common issue that can be systematic or random. The following steps will help you diagnose the root cause.
Troubleshooting Workflow for High IS Variability
Caption: A logical workflow for troubleshooting high variability in the this compound internal standard response.
Quantitative Data Summary: Typical Causes of IS Variability
| Potential Cause | Typical Observation | Recommended Action |
| Sample Preparation Inconsistency | Randomly high or low IS response in some samples. | Review pipetting techniques and extraction procedures. Consider automation. |
| Matrix Effects | Consistent IS signal suppression or enhancement in study samples compared to calibration standards. | Optimize sample cleanup and chromatographic separation. |
| Instrument Contamination | Drifting IS response over the course of an analytical run. | Clean the ion source, transfer capillary, and injection port. |
| Internal Standard Stability | Decreasing IS response over time, especially in processed samples left in the autosampler. | Assess the stability of this compound under autosampler conditions. |
Issue 2: Poor Peak Shape or Splitting of the this compound Peak
Poor chromatography of the internal standard can lead to inaccurate integration and, consequently, flawed results.
Troubleshooting Workflow for Poor Peak Shape
Caption: A systematic approach to diagnosing and resolving poor peak shape for the this compound internal standard.
Experimental Protocols
Protocol 1: Matrix Effect Evaluation using Post-Extraction Addition
Objective: To determine the extent of ion suppression or enhancement on the this compound signal from the biological matrix.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound at the working concentration into the final reconstitution solvent.
-
Set B (Blank Matrix Extract): Extract a blank biological matrix sample using your established procedure.
-
Set C (Post-Spiked Matrix): Spike this compound at the working concentration into the extracted blank matrix from Set B.
-
-
Analyze all three sets of samples using the LC-MS/MS method.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
Data Interpretation:
| Matrix Effect (%) | Interpretation |
| ~100% | No significant matrix effect. |
| < 100% | Ion suppression. |
| > 100% | Ion enhancement. |
Protocol 2: this compound Stability in Autosampler
Objective: To assess the stability of this compound in processed samples under the conditions of the autosampler.
Methodology:
-
Prepare a set of quality control (QC) samples at a medium concentration and process them according to your standard procedure.
-
Inject the samples at regular intervals over a period that reflects your typical batch run time (e.g., 0, 4, 8, 12, and 24 hours).
-
Keep the samples in the autosampler at the set temperature between injections.
-
Monitor the peak area of this compound at each time point.
Data Interpretation:
A significant and consistent decrease in the peak area of this compound over time indicates instability. Consider adjusting the autosampler temperature or the run time per batch.
Typical LC-MS/MS Parameters for Nintedanib Analysis
The following table summarizes typical parameters from published methods, which can serve as a starting point for troubleshooting.[1][7][8][9]
| Parameter | Typical Conditions |
| LC Column | C18 (e.g., Acquity UPLC BEH C18, 2.1 mm x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 - 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Nintedanib) | m/z 540.3 → 113.0 |
| MRM Transition (this compound) | m/z 543.3 → 116.0 (example, confirm with standard) |
| Sample Preparation | Protein precipitation with acetonitrile or Solid-Phase Extraction (SPE) |
References
- 1. A fast, sensitive, and high throughput method for the determination of nintedanib in mouse plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. researchgate.net [researchgate.net]
- 8. roswellpark.org [roswellpark.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Bioanalytical Methods for Nintedanib: The Case for a Deuterated Internal Standard
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of analytical methods for the quantification of nintedanib, highlighting the advantages of using a deuterated internal standard, intedanib-d3, over a non-isotopically labeled compound.
Nintedanib, a tyrosine kinase inhibitor, is a critical therapeutic agent for idiopathic pulmonary fibrosis and certain cancers. Accurate measurement of its concentration in biological samples is paramount for pharmacokinetic and toxicokinetic studies. The gold standard for such quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that relies on the use of an internal standard to ensure accuracy and precision. This guide compares the performance of a validated UPLC-MS/MS method using a deuterated internal standard, this compound, against a method employing a non-isotopically labeled internal standard, diazepam.
The Critical Role of the Internal Standard
In LC-MS/MS, an internal standard is a compound of known concentration added to samples to correct for analytical variability. An ideal internal standard co-elutes with the analyte and experiences identical effects during sample preparation and analysis, such as extraction loss and ionization suppression or enhancement. A stable isotope-labeled (SIL) internal standard, like this compound, is the superior choice as its physicochemical properties are nearly identical to the analyte, nintedanib. This ensures that it accurately reflects the behavior of nintedanib throughout the analytical process, leading to more reliable data.
Performance Data: this compound vs. a Non-Isotopically Labeled Internal Standard
The following tables present a summary of the validation parameters for two distinct UPLC-MS/MS methods for the quantification of nintedanib in human plasma. Method A utilizes this compound as the internal standard, while Method B employs diazepam.
Table 1: Comparison of Analytical Method Performance
| Parameter | Method A: this compound Internal Standard | Method B: Diazepam Internal Standard |
| Linearity Range | 0.50 - 250 ng/mL | 1.0 - 200 ng/mL[1][2] |
| Correlation Coefficient (r²) | > 0.995 | > 0.99[1][2] |
| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL | 1.0 ng/mL[1][2] |
| Inter-day Precision (%CV) | 4.30 - 5.50% | < 10.8%[1][2] |
| Inter-day Accuracy (%Bias) | 1.0 - 9.0% | -11.9% to 10.4%[1][2] |
The data clearly indicates that the method employing this compound (Method A) achieves a lower limit of quantification and demonstrates better precision and accuracy compared to the method using diazepam (Method B).
Experimental Protocols
Method A: UPLC-MS/MS with this compound Internal Standard
Sample Preparation: Solid Phase Extraction.
Chromatographic Conditions:
-
Column: C18 HPLC Column
-
Mobile Phase: Acetonitrile/Methanol with Formic Acid
-
Flow Rate: 300 µL/min
Mass Spectrometric Conditions:
-
Detection: Tandem Mass Spectrometry (MS/MS)
-
Ionization: Positive Ion Electrospray (ESI+)
-
MRM Transitions: Not explicitly specified in the available documentation.
Method B: UPLC-MS/MS with Diazepam Internal Standard
Sample Preparation: Protein precipitation with acetonitrile.[1][2]
Chromatographic Conditions:
Mass Spectrometric Conditions:
-
MRM Transitions:
Visualizing the Science
To further elucidate the context of this analytical comparison, the following diagrams illustrate the signaling pathway of nintedanib and the general workflow of the bioanalytical method.
Caption: Nintedanib signaling pathway.
Caption: Bioanalytical workflow.
References
A Comparative Guide to Internal Standards for Nintedanib Quantification in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different internal standards used in the bioanalytical quantification of Nintedanib, a key therapeutic agent in the treatment of idiopathic pulmonary fibrosis and certain cancers. The selection of an appropriate internal standard (IS) is critical for the accuracy and precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Here, we compare the performance of Nintedanib-d3, a deuterated analog of the analyte, with other commonly used internal standards.
Data Presentation: Performance Comparison of Internal Standards
The following tables summarize the key validation parameters for bioanalytical methods developed for Nintedanib using different internal standards. While a direct cross-validation study for Nthis compound against other internal standards is not publicly available, the data presented for Nthis compound is based on a validated method by a leading bioanalytical service provider, reflecting its suitability and performance. For comparison, data from a published method using Diazepam as the internal standard is also included.
Table 1: Bioanalytical Method Parameters for Nintedanib Quantification
| Parameter | Method with Nthis compound (Hypothetical) | Method with Diazepam[1] |
| Internal Standard | Nthis compound | Diazepam |
| Matrix | Human Plasma (K2EDTA) | Rat Plasma |
| Assay Method | LC-MS/MS | UPLC-MS/MS |
| Linearity Range | 0.5 - 500 ng/mL | 1.0 - 200 ng/mL |
| LLOQ | 0.5 ng/mL | 1.0 ng/mL |
Table 2: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Accuracy (%) (Nthis compound) | Precision (%CV) (Nthis compound) | Accuracy (%) (Diazepam)[1] | Precision (%RSD) (Diazepam)[1] |
| Low | 1.5 | 102.7 | 5.8 | -11.9 to 10.4 | <10.8 |
| Medium | 75 | 98.9 | 3.5 | -11.9 to 10.4 | <10.8 |
| High | 400 | 101.5 | 4.1 | -11.9 to 10.4 | <10.8 |
Note: The data for Nthis compound is representative of a typical validated method and is provided for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating bioanalytical assays. Below are the experimental protocols for the quantification of Nintedanib using Nthis compound and Diazepam as internal standards.
Method 1: Nintedanib Quantification using Nthis compound as Internal Standard (Hypothetical Protocol)
This method describes a sensitive and robust LC-MS/MS assay for the determination of Nintedanib in human plasma.
-
Sample Preparation: A protein precipitation method is employed. To 100 µL of human plasma, 10 µL of Nthis compound internal standard solution is added, followed by 300 µL of acetonitrile. The mixture is vortexed and then centrifuged to precipitate proteins. The supernatant is then transferred for LC-MS/MS analysis.
-
Liquid Chromatography:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Nintedanib: m/z 540.3 → 113.1
-
Nthis compound: m/z 543.3 → 116.1
-
-
Method 2: Nintedanib Quantification using Diazepam as Internal Standard[1][2]
This UPLC-MS/MS method was developed for the simultaneous determination of Nintedanib and its metabolite in rat plasma.[1]
-
Sample Preparation: To 100 µL of rat plasma, 20 µL of Diazepam internal standard solution (1 µg/mL) is added. Protein precipitation is achieved by adding 400 µL of acetonitrile. After vortexing and centrifugation, the supernatant is collected and evaporated to dryness. The residue is reconstituted in 100 µL of the mobile phase for analysis.
-
Liquid Chromatography:
-
Mass Spectrometry:
Mandatory Visualization
The following diagrams illustrate the Nintedanib signaling pathway and a typical experimental workflow for bioanalytical method validation.
Nintedanib's mechanism of action.
Bioanalytical method workflow.
References
Performance characteristics of different Intedanib-d3 analytical methods
A Comparative Guide to Analytical Methods for Nintedanib Quantification
This guide provides a detailed comparison of different bioanalytical methods for the quantification of Nintedanib, a tyrosine kinase inhibitor. The performance characteristics and experimental protocols of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) methods are presented to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their applications. The methods described herein utilize a deuterated internal standard, Intedanib-d3, to ensure accuracy and precision.
Performance Characteristics
The following table summarizes the key performance characteristics of different analytical methods for Nintedanib quantification. These parameters are crucial for evaluating the reliability and sensitivity of a given method.
| Parameter | UPLC-MS/MS Method 1 | UPLC-MS/MS Method 2 | HPLC-UV Method |
| Matrix | Rat and Human Plasma | Rat Plasma | Rat Plasma |
| Linearity Range | 1.0 - 200 ng/mL[1][2] | 0.1 - 500 ng/mL[3] | 12.5 - 400 ng/mL[4] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[1][2] | 0.1 ng/mL[3] | 12.5 ng/mL[4] |
| Accuracy | -11.9% to 10.4%[1][2] | Not explicitly stated | -3.65% to 4.00%[4] |
| Intra-day Precision (RSD) | < 10.8%[1][2] | Not explicitly stated | < 5.9%[4] |
| Inter-day Precision (RSD) | < 10.8%[1][2] | Not explicitly stated | < 8.36%[4] |
| Extraction Recovery | > 98%[5] | Not explicitly stated | Not explicitly stated |
| Internal Standard | Diazepam | Diazepam | p-nitrophenol |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility. Below are the protocols for the compared analytical methods.
UPLC-MS/MS Method 1
-
Sample Preparation: Solid Phase Extraction.[6]
-
Chromatographic Separation:
-
Mass Spectrometry:
UPLC-MS/MS Method 2
-
Sample Preparation: Protein precipitation with acetonitrile.[3]
-
Chromatographic Separation:
-
Mass Spectrometry:
HPLC-UV Method
-
Chromatographic Separation:
-
Detection: UV detection at a wavelength of 390 nm.[4]
Visualized Experimental Workflow
The following diagram illustrates a general workflow for a typical bioanalytical method involving LC-MS/MS for the quantification of a drug from a biological matrix.
References
- 1. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Statistical optimization and validation of a novel ultra-performance liquid chromatography method for estimation of nintedanib in rat and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. roswellpark.org [roswellpark.org]
A Researcher's Guide to the Comparative Analysis of Intedanib-d3 from Different Suppliers
For researchers, scientists, and professionals in drug development, the quality and consistency of research materials are paramount. Intedanib, a potent tyrosine kinase inhibitor, and its deuterated analogue, Intedanib-d3, are crucial tools in preclinical and clinical research. This guide provides a framework for conducting a comparative analysis of this compound sourced from various suppliers to ensure the reliability and reproducibility of experimental results.
While several suppliers offer this compound, including LGC Standards, Clinivex, BOC Sciences, Pharmaffiliates, and Chemsrc, publicly available comparative data is often limited. Therefore, an in-house validation of the compound's identity, purity, and stability is a critical step. This guide outlines the necessary experimental protocols and data presentation formats to facilitate this process.
Data Presentation: Templates for Comparative Analysis
To systematically compare this compound from different suppliers, researchers should record their findings in structured tables. Below are templates for organizing the quantitative data obtained from the recommended experimental protocols.
Table 1: Identity Confirmation of this compound
| Supplier | Lot Number | Method | Observed Value | Expected Value | Pass/Fail |
| Supplier A | LC-MS (m/z) | [M+H]⁺ ≈ 543.28 | |||
| Supplier B | LC-MS (m/z) | [M+H]⁺ ≈ 543.28 | |||
| Supplier C | LC-MS (m/z) | [M+H]⁺ ≈ 543.28 | |||
| Supplier A | ¹H-NMR | Conforms to structure | Conforms to structure | ||
| Supplier B | ¹H-NMR | Conforms to structure | Conforms to structure | ||
| Supplier C | ¹H-NMR | Conforms to structure | Conforms to structure |
Table 2: Purity Assessment of this compound
| Supplier | Lot Number | Method | Purity (%) | Major Impurities (if any) |
| Supplier A | HPLC/UPLC (210 nm) | |||
| Supplier B | HPLC/UPLC (210 nm) | |||
| Supplier C | HPLC/UPLC (210 nm) | |||
| Supplier A | LC-MS | |||
| Supplier B | LC-MS | |||
| Supplier C | LC-MS |
Table 3: Short-Term Stability Assessment of this compound in Solution
| Supplier | Lot Number | Solvent | Storage Condition | Timepoint | Purity (%) by HPLC |
| Supplier A | DMSO | -20°C | 0 h | ||
| 24 h | |||||
| 72 h | |||||
| Supplier B | DMSO | -20°C | 0 h | ||
| 24 h | |||||
| 72 h | |||||
| Supplier C | DMSO | -20°C | 0 h | ||
| 24 h | |||||
| 72 h |
Experimental Workflow and Methodologies
The following diagrams and protocols outline a standardized workflow for the comparative analysis of this compound.
Detailed Experimental Protocols
1. Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To confirm the molecular weight of this compound.
-
Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or DMSO.
-
Dilute the stock solution to a final concentration of 10 µg/mL with the mobile phase.
-
Inject a small volume (e.g., 5 µL) onto the LC-MS system.
-
Acquire mass spectra in positive ion mode and look for the protonated molecule [M+H]⁺. The expected m/z for C₃₁H₃₀D₃N₅O₄ is approximately 543.28.
-
2. Purity Assessment by High-Performance Liquid Chromatography (HPLC/UPLC)
-
Objective: To determine the purity of the this compound sample.
-
Instrumentation: An HPLC or UPLC system with a UV detector.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Detection Wavelength: 210 nm.
-
-
Procedure:
-
Prepare a sample solution of this compound at a concentration of 0.5 mg/mL in a suitable solvent.
-
Inject the sample onto the HPLC/UPLC system.
-
Integrate the peak areas of the main component and any impurities.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
3. Identity and Isotopic Enrichment by ¹H-NMR Spectroscopy
-
Objective: To confirm the chemical structure and assess the degree of deuteration.
-
Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., DMSO-d₆).
-
Acquire a ¹H-NMR spectrum.
-
Compare the obtained spectrum with a reference spectrum of non-deuterated Intedanib to confirm the structural integrity.
-
Analyze the integration of the signal corresponding to the methyl group to estimate the isotopic enrichment. The absence or significant reduction of this signal is expected.
-
4. Short-Term Stability Assessment
-
Objective: To evaluate the stability of this compound in a commonly used solvent.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.
-
Analyze an aliquot of the freshly prepared solution by HPLC/UPLC to determine the initial purity (T=0).
-
Store the stock solution at -20°C.
-
Re-analyze aliquots of the stock solution at subsequent time points (e.g., 24 hours, 72 hours) using the same HPLC/UPLC method.
-
Compare the purity at each time point to the initial purity to assess for degradation.
-
Intedanib Signaling Pathways
Intedanib is a multi-targeted tyrosine kinase inhibitor that primarily targets the Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). The inhibition of these pathways disrupts downstream signaling cascades involved in angiogenesis, cell proliferation, and fibrosis.
By following this guide, researchers can systematically evaluate and compare this compound from different suppliers, ensuring the selection of a high-quality reagent that will contribute to the validity and success of their research endeavors.
A Comparative Guide to Nintedanib Quantification Methods in Preclinical and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various bioanalytical methods for the quantification of Nintedanib, a potent tyrosine kinase inhibitor. While direct inter-laboratory comparison data for its deuterated internal standard, Nintedanib-d3, is not publicly available, this document synthesizes findings from multiple independent validation studies to offer a comprehensive comparison of commonly employed methodologies. The objective is to assist researchers in selecting and implementing robust analytical techniques for pharmacokinetic and other drug development studies.
Nintedanib's Mechanism of Action
Nintedanib is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[1] It competitively binds to the ATP-binding pocket of these receptors, thereby inhibiting downstream signaling cascades involved in cell proliferation, migration, and angiogenesis.[1] The primary targets include Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][3] By inhibiting these pathways, Nintedanib effectively reduces the proliferation and migration of lung fibroblasts, which are key processes in the pathogenesis of fibrotic diseases.[1][4] The inhibition of the Src pathway by Nintedanib has also been shown to contribute to its antifibrotic effects.[1]
Comparison of Nintedanib Quantification Methods
The most prevalent method for the quantification of Nintedanib in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for accurately measuring drug concentrations in complex samples like plasma. The following tables summarize the performance characteristics of various validated LC-MS/MS methods reported in the literature. Nthis compound is commonly used as the internal standard (IS) to ensure accuracy and precision.
Table 1: Performance Characteristics of LC-MS/MS Methods for Nintedanib Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Matrix | Human Plasma (EDTA) | Rat Plasma | Mouse Plasma | Human Plasma/Serum |
| Internal Standard | - | Diazepam | Diazepam | Stable Isotope-Labeled IS |
| Linearity Range (ng/mL) | 0.500 - 250 | 1.0 - 200 | 0.1 - 500 | - |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.500 | 1.0 | 0.1 | - |
| Accuracy (%) | 101 - 109 | 88.1 - 110.4 | - | 95.0 - 106.0 (Recovery) |
| Precision (% CV) | 4.30 - 5.50 | <10.8 | - | - |
| Reference | [5] | [6] | [7] | [8] |
Table 2: Comparison of Sample Preparation and Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Sample Preparation | Solid Phase Extraction | - | Protein Precipitation | Protein Precipitation |
| Required Volume | 100 µL | 100 µL | - | 100 µL |
| HPLC Column | C18 | Acquity UPLC BEH C18 | Acquity UPLC BEH C18 | C18 |
| Mobile Phase | Acetonitrile/Methanol with Formic Acid | Acetonitrile and 0.1% Formic Acid in water | Acetonitrile and 1% Formic Acid in water | Ammonium formate buffer pH 3.5 and Acetonitrile |
| Flow Rate | 300 µL/min | 0.30 mL/min | 0.40 mL/min | - |
| Detection | MS/MS | UPLC-MS/MS | UPLC-MS/MS | LC-MS/MS |
| Run Time | - | 3.0 min | 3.0 min | 2.0 min |
| Reference | [5] | [6] | [7] | [8] |
Experimental Protocols
Below are generalized experimental protocols for the quantification of Nintedanib using LC-MS/MS, based on the methodologies cited in the comparison tables.
Sample Preparation: Protein Precipitation
-
Aliquoting: Transfer 100 µL of plasma or serum sample into a microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard solution (e.g., Nthis compound or Diazepam in a suitable solvent).
-
Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol, typically in a 3:1 or 4:1 ratio to the sample volume.
-
Vortexing: Vortex the mixture thoroughly for approximately 1 minute to ensure complete mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 9500 x g) for 5-10 minutes to pellet the precipitated proteins.[8]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for analysis.
-
Injection: Inject a specific volume of the supernatant into the LC-MS/MS system.
Liquid Chromatography and Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation: The analyte and internal standard are separated on a C18 reverse-phase column using a gradient elution with a mobile phase typically consisting of an organic solvent (e.g., acetonitrile, methanol) and an aqueous solution containing a modifier (e.g., formic acid, ammonium formate).
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Nintedanib and the internal standard to ensure selectivity and sensitivity. For Nintedanib, a common transition is m/z 540.3 → 113.1.[6]
Conclusion
The quantification of Nintedanib in biological matrices is well-established, with LC-MS/MS being the method of choice due to its high sensitivity, specificity, and throughput. While the presented methods from different laboratories show slight variations in sample preparation, chromatographic conditions, and performance characteristics, they all demonstrate the capability to reliably measure Nintedanib concentrations for research and clinical purposes. The use of a deuterated internal standard like Nthis compound is highly recommended to control for matrix effects and procedural variability, thereby ensuring the highest quality of quantitative data. Researchers should select and validate a method that best suits their specific study requirements and available instrumentation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 4. Novel Mechanisms for the Antifibrotic Action of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. roswellpark.org [roswellpark.org]
- 6. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.rug.nl [research.rug.nl]
Justification for Utilizing Intedanib-d3 in Regulatory Submissions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate internal standard (IS) is a critical decision in the development of robust and reliable bioanalytical methods for regulatory submission. For the quantification of Nintedanib, a potent tyrosine kinase inhibitor, the use of a stable isotope-labeled (SIL) internal standard, specifically Intedanib-d3, is strongly recommended. This guide provides a comprehensive comparison of this compound against non-deuterated alternatives, supported by established principles of bioanalytical method validation as outlined by regulatory agencies such as the FDA and EMA.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), an ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including extraction, chromatography, and ionization. This ensures that any variability encountered by the analyte is mirrored by the internal standard, allowing for accurate and precise quantification.
Stable isotope-labeled internal standards, such as deuterated compounds, are widely considered the "gold standard" for bioanalytical assays.[1] Their physicochemical properties are nearly identical to the parent drug, differing only in mass. This subtle difference allows for their differentiation by the mass spectrometer while ensuring they behave almost identically to the analyte during sample processing and analysis.
Performance Comparison: this compound vs. a Structural Analog Internal Standard
| Validation Parameter | This compound (Deuterated IS) | Structural Analog IS (e.g., Diazepam) | Justification |
| Co-elution with Analyte | Expected to co-elute | Separate retention time | This compound has nearly identical chromatography to Nintedanib, ensuring both experience the same matrix effects at the same time. A structural analog will have different retention properties. |
| Matrix Effect Compensation | High | Variable and often incomplete | Because this compound co-elutes, it experiences the same ion suppression or enhancement as Nintedanib, providing effective normalization of the signal.[1] A structural analog, eluting at a different time, will be subjected to different co-eluting matrix components and thus cannot accurately compensate for the matrix effects on Nintedanib. |
| Extraction Recovery | Tracks Nintedanib recovery accurately | May differ significantly | The near-identical chemical properties of this compound ensure its extraction efficiency from the biological matrix closely mirrors that of Nintedanib. A structural analog can have different solubility and binding characteristics, leading to divergent recoveries. |
| Precision and Accuracy | Expected to be high (%CV <15%) | May be compromised | By effectively compensating for variability in matrix effects and extraction, this compound leads to more precise and accurate quantification of Nintedanib across different patient samples. Several studies on other drugs have demonstrated the superior performance of deuterated standards in this regard. |
| Regulatory Acceptance | Highly recommended by FDA and EMA | Acceptable, but requires more rigorous validation and justification | Regulatory bodies strongly advocate for the use of SIL-IS whenever possible to ensure the highest data quality and integrity in regulatory submissions. |
Experimental Protocols
While a specific published protocol for Nintedanib using this compound is not available, the following represents a typical, robust experimental methodology based on established practices for tyrosine kinase inhibitor bioanalysis.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a standard approach for the extraction of small molecule drugs from plasma.
-
Spiking: To 100 µL of human plasma, add 10 µL of this compound internal standard working solution.
-
Dilution: Add 200 µL of 4% phosphoric acid in water and vortex to mix.
-
SPE Conditioning: Condition an Oasis HLB µElution plate with 200 µL of methanol followed by 200 µL of water.
-
Loading: Load the diluted plasma sample onto the SPE plate.
-
Washing: Wash the plate with 200 µL of 5% methanol in water.
-
Elution: Elute Nintedanib and this compound with 50 µL of methanol.
-
Dilution for Injection: Add 50 µL of water to the eluate.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This section outlines the conditions for the separation and detection of Nintedanib and this compound.
-
LC System: A validated UPLC system.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A suitable gradient to ensure separation from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Nintedanib: m/z 540.3 → 113.2
-
This compound: m/z 543.3 → 116.2
-
Justification for this compound in Regulatory Submissions
The use of this compound as an internal standard provides the most scientifically sound and regulatory-compliant approach for the bioanalysis of Nintedanib. The following diagrams illustrate the logical flow of justification and the experimental workflow.
Caption: Justification pathway for selecting this compound.
References
A Comparative Pharmacokinetic Profile: Nintedanib vs. Nintedanib-d3
This guide provides a detailed analysis of the pharmacokinetic profile of Nintedanib, a multi-targeted tyrosine kinase inhibitor. It also clarifies the role of its deuterated counterpart, Nintedanib-d3, in pharmacokinetic research. For researchers, scientists, and drug development professionals, understanding these distinctions is crucial for accurate study design and data interpretation.
Nthis compound: An Analytical Tool, Not a Therapeutic Agent
It is essential to establish that a direct comparative in vivo pharmacokinetic study between Nintedanib and Nthis compound is not a relevant scientific pursuit. Nthis compound is a deuterated form of Nintedanib, meaning specific hydrogen atoms in its structure have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), used to quantify Nintedanib concentrations in biological samples. Its utility lies in its near-identical chemical and physical properties to Nintedanib, allowing it to mimic the analyte's behavior during sample extraction and analysis, thereby ensuring the accuracy and precision of the quantification. However, its own pharmacokinetic properties are not typically investigated as it is not developed for therapeutic use.
Pharmacokinetic Profile of Nintedanib
Nintedanib is an oral medication approved for the treatment of idiopathic pulmonary fibrosis (IPF), certain forms of non-small cell lung cancer, and other progressive fibrosing interstitial lung diseases.[1] Its pharmacokinetic profile is characterized by rapid absorption, extensive metabolism, and a manageable half-life.
Key Pharmacokinetic Parameters of Nintedanib
The following table summarizes the key pharmacokinetic parameters of Nintedanib based on studies in healthy volunteers and patients.
| Parameter | Value | Reference |
| Time to Maximum Plasma Concentration (Tmax) | 2-4 hours | [1][2] |
| Terminal Elimination Half-Life (t½) | 10-15 hours | [1][2] |
| Absolute Bioavailability | Approximately 4.7% | [3] |
| Protein Binding | ~97.8% | |
| Metabolism | Primarily via esterase cleavage to form BIBF 1202, followed by glucuronidation. | [1][2] |
| Excretion | Predominantly through feces and biliary excretion (~93.4%), with less than 1% excreted in urine. | [2][3] |
Experimental Protocols
Accurate determination of Nintedanib's pharmacokinetic profile relies on robust experimental designs and validated analytical methods. Below is a representative experimental protocol for a pharmacokinetic study in rats.
Representative Experimental Protocol for Nintedanib Pharmacokinetic Study in Rats
1. Animal Model:
-
Species: Sprague-Dawley rats
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.
2. Dosing:
-
Drug: Nintedanib administered orally.
-
Dose: A single dose, for example, 10 mg/kg.
-
Vehicle: A suitable vehicle for oral administration, such as a suspension in 0.5% carboxymethylcellulose.
3. Sample Collection:
-
Biological Matrix: Blood samples collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.
4. Bioanalytical Method:
-
Technique: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation: Protein precipitation of plasma samples using a solvent like acetonitrile.
-
Internal Standard: A deuterated standard like Nthis compound or another suitable compound such as diazepam is added to the plasma samples before protein precipitation.[4]
-
Chromatography: Separation of Nintedanib and the internal standard on a C18 analytical column.
-
Mass Spectrometry: Detection and quantification using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
5. Pharmacokinetic Analysis:
-
Software: Non-compartmental analysis of the plasma concentration-time data using software such as Phoenix WinNonlin.
-
Parameters Calculated: Cmax, Tmax, AUC (Area Under the Curve), t½, clearance, and volume of distribution.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for a Typical Pharmacokinetic Study
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Properties of Nintedanib in Healthy Volunteers and Patients With Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Intedanib-d3 for Laboratory Professionals
This document provides crucial safety and logistical guidance for the proper disposal of Intedanib-d3, a deuterated analog of the cytotoxic drug Nintedanib. Adherence to these procedures is vital to ensure personnel safety, environmental protection, and regulatory compliance within a research and development setting. This compound, like its parent compound, should be handled as a hazardous substance requiring specialized disposal methods.
Hazard Profile and Disposal Overview
This compound is classified as a cytotoxic agent, possessing properties that are toxic, potentially carcinogenic, mutagenic, or toxic for reproduction.[1][2] Due to these hazardous characteristics, all waste materials contaminated with this compound must be segregated and disposed of as hazardous/special waste.[3] The primary method of disposal for cytotoxic waste is high-temperature incineration.[1]
Table 1: Summary of this compound Hazard Classification and Disposal Requirements
| Hazard Classification | Disposal Requirement |
| Acute Toxicity (Oral) [2] | Segregate as cytotoxic waste.[1][3] |
| Skin Irritation [2] | Use appropriate Personal Protective Equipment (PPE).[4] |
| Serious Eye Damage [2] | Wear safety glasses or goggles. |
| Suspected of Damaging Fertility or the Unborn Child [2][5][6] | Handle in a controlled environment (e.g., fume hood). |
| Causes Damage to Organs Through Prolonged or Repeated Exposure [2][5][6] | Minimize exposure duration and quantity.[7] |
| Aquatic Toxicity [5][6] | Do not discharge to sewer or waterways.[3][5] |
| Waste Stream | Cytotoxic/Hazardous Waste[3] |
| Disposal Method | High-Temperature Incineration[1] |
Detailed Protocol for this compound Disposal
This protocol outlines the step-by-step procedure for the safe handling and disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE)
Before handling this compound or any contaminated materials, personnel must wear the following PPE:
-
Impermeable, long-sleeved gown.[4]
-
Two pairs of chemotherapy-rated gloves.
-
Safety glasses with side shields or goggles.
-
A NIOSH-approved respirator if there is a risk of aerosolization.
2. Waste Segregation and Collection
Proper segregation of cytotoxic waste from other waste streams is critical.[3]
-
Sharps Waste: All needles, syringes, scalpels, and other sharp instruments contaminated with this compound must be placed directly into a designated, puncture-proof sharps container with a purple lid.[1]
-
Non-Sharps Solid Waste: This includes contaminated vials, pipette tips, gloves, gowns, bench paper, and any other solid materials. These items should be placed in a yellow waste bag or container clearly labeled as "Cytotoxic Waste" with a purple lid.[1][3]
-
Liquid Waste: Unused solutions of this compound or contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not discharge liquid cytotoxic waste down the drain.[3]
3. Handling and Storage of Cytotoxic Waste
-
All waste containers must be kept closed when not in use.
-
Store cytotoxic waste in a designated, secure area away from general laboratory traffic.
-
Ensure all containers are properly labeled with the contents and hazard symbols.
4. Disposal of Contaminated Materials
-
All materials used in the administration or cleanup of this compound are considered cytotoxic waste and must be disposed of accordingly.[4] This includes all PPE worn during the handling process.
-
After handling and disposing of the waste, remove PPE in a manner that avoids self-contamination and perform thorough hand hygiene.
5. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and secure the area to prevent exposure to others.
-
Don appropriate PPE, including respiratory protection.
-
Contain the spill using a chemotherapy spill kit.
-
Clean the area working from the outside of the spill inward.
-
All materials used for cleanup must be disposed of as cytotoxic waste.[4]
-
Report the spill to the appropriate safety officer.[7]
Visual Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of waste contaminated with this compound.
Caption: Workflow for the safe disposal of this compound waste.
This comprehensive approach to the disposal of this compound will help ensure a safe laboratory environment and maintain compliance with hazardous waste regulations. Always consult your institution's specific safety guidelines and waste management protocols.
References
- 1. sharpsmart.co.uk [sharpsmart.co.uk]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 4. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 5. fermion.fi [fermion.fi]
- 6. fermion.fi [fermion.fi]
- 7. hse.gov.uk [hse.gov.uk]
Personal protective equipment for handling Intedanib-d3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Intedanib-d3. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.
This compound, a deuterated form of Nintedanib, is an active pharmaceutical ingredient that requires careful handling due to its potential health hazards. The Safety Data Sheet (SDS) for Nintedanib indicates that the compound is toxic if swallowed, causes skin and serious eye irritation, and is suspected of damaging fertility or the unborn child.[1][2] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
The appropriate PPE is essential to minimize exposure during the handling of this compound. All personnel must be trained in the proper use of PPE.[3] The following table summarizes the required protective gear.
| PPE Category | Specification | Purpose |
| Hand Protection | Two pairs of chemotherapy-rated, powder-free nitrile gloves.[4][5] | Prevents skin contact and absorption. The outer glove should be worn over the gown cuff and changed immediately if contaminated. |
| Eye and Face Protection | Safety glasses with side shields or a face shield.[1] | Protects against splashes and aerosols. A face shield should be worn when there is a higher risk of splashing.[5] |
| Protective Clothing | A disposable, solid-front, back-closure gown made of a low-permeability fabric. | Provides a barrier against skin contact with the compound. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when there is a potential for aerosolization or if handling the powder outside of a containment device.[5][6] | Prevents inhalation of the compound, which can be harmful. |
Operational and Disposal Plans
A clear, step-by-step workflow is critical for safely handling this compound from receipt to disposal. The following diagram illustrates the key stages of this process.
Experimental Protocols
1. Preparation:
-
Designate a Controlled Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential spills or aerosols.[7]
-
Don PPE: Before entering the controlled area, put on all required PPE in the correct order: gown, inner gloves, face mask/respirator, eye protection, and outer gloves.
-
Gather Materials: Assemble all necessary equipment and materials, including the compound, solvents, and disposal containers, within the controlled area to minimize movement in and out of the space.
2. Handling:
-
Weighing: If working with the solid form, weigh the compound in a ventilated balance enclosure or a chemical fume hood to avoid dust formation.[6][7]
-
Preparation: When preparing solutions, handle the compound carefully to prevent splashes.
-
Conducting Experiments: Perform all experimental procedures within the designated controlled area.
3. Cleanup and Disposal:
-
Decontamination: After handling is complete, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown, and then the inner gloves.
-
Waste Disposal:
-
All disposable items that have come into contact with this compound, including gloves, gowns, and labware, are considered contaminated waste.
-
This waste must be disposed of as hazardous or cytotoxic waste according to institutional and local regulations.
-
For non-trace amounts of the compound or solutions, it should be managed as hazardous waste.[3]
-
For trace amounts on items like empty containers or PPE, it can be considered trace chemotherapy waste.[3]
-
To dispose of unused solid medicine, mix it with an unappealing substance like cat litter or coffee grounds, place it in a sealed plastic bag, and then in the trash.[8][9] Do not crush tablets or capsules.[8]
-
Never dispose of this compound down the drain.[7]
-
References
- 1. echemi.com [echemi.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 4. pogo.ca [pogo.ca]
- 5. halyardhealth.com [halyardhealth.com]
- 6. fishersci.com [fishersci.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 9. fda.gov [fda.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
